Indomethacin is a potent, non-selective, time-dependent inhibitor of both COX-1 and COX-2 enzymes [1] [2]. It functions through a slow, tight-binding mechanism that involves a two-step process [2]:
This mechanism is responsible for its strong anti-inflammatory, analgesic, and antipyretic properties [1]. The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandin H2, a key precursor for various prostanoids involved in inflammation, pain, and fever [3].
The table below summarizes key quantitative data on the inhibition of COX enzymes by Indomethacin and a related analogue, highlighting its non-selectivity.
| Compound | IC₅₀ (COX-1) | IC₅₀ (COX-2) | COX-2 Selectivity Ratio (IC₅₀ COX-1/IC₅₀ COX-2) | Inhibition Type |
|---|---|---|---|---|
| Indomethacin | 27 nM (oCOX-1) [2] | 127-180 nM (mCOX-2) [2] | ~0.15 - 0.21 (Non-selective) | Time-dependent, Tight-binding [2] |
| CF3–Indomethacin (Analogue) | >100 μM (oCOX-1) [2] | 267 nM (mCOX-2) [2] | >374 (COX-2-selective) | Time-dependent, Tight-binding [2] |
The following are standard in vitro methodologies used to characterize the kinetic parameters of time-dependent COX inhibitors like Indomethacin [2].
This assay determines the concentration of an NSAID required to inhibit COX-2 activity by 50% (IC₅₀ value) [4].
This protocol establishes the time-dependent nature of the inhibition [2].
The following diagram illustrates the core prostaglandin synthesis pathway and the primary site of action for NSAIDs like Indomethacin, along with a summary of the key experimental workflow used to study them.
Prostaglandin synthesis pathway and NSAID inhibition site.
Experimental workflow for characterizing COX inhibitors.
Research indicates that NSAIDs like Indomethacin may have additional, non-canonical mechanisms that contribute to their pharmacological and potential anti-cancer effects [5] [6]. For instance, studies show it can inhibit GAG synthesis in fibroblasts by affecting EGFR and PI3K signaling pathways [6]. Furthermore, computational and cellular studies have identified Indomethacin as an inhibitor of the Shc phosphotyrosine-binding (PTB) domain, which can block its interaction with activated growth factor receptors (like EGFR) and indirectly downregulate MAPK/Erk signaling, a pathway often hyperactive in cancers [5].
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that was identified for its unique ability to selectively upregulate protein production from the SMN2 gene.
| Experimental Model | Treatment | Key Result | Reported Effect Size | Citation |
|---|---|---|---|---|
| SMN2-luciferase reporter cells | 10 µM this compound | Increased luminescence (reporter activity) | ~3-fold increase | [1] |
| Type I SMA patient fibroblasts (3813) | 5-20 µM this compound for 3 days | Increased endogenous SMN protein levels | Mean 13% increase | [1] |
| Type I SMA patient fibroblasts (2806) | 5-15 µM this compound | Increased number of nuclear "gems" (structures correlated with SMN protein) | ~5-fold increase in gem count | [1] |
| SMA model mice (Smn-/-; TgSMN2+/-) | 5 mg/kg (IP, twice daily) | Trend towards increased embryonic viability | Non-significant trend (p=0.096) | [1] |
The exact molecular mechanism by which this compound increases SMN2 protein is not fully resolved, but evidence points to a cyclooxygenase (COX)-independent pathway [1].
The following diagram illustrates this hypothesized pathway and the key experimental findings:
This compound's hypothesized mechanism for increasing SMN protein translation from the SMN2 gene.
The foundational study used a multi-step process to identify and validate this compound's activity [1].
High-Throughput Screening (HTS):
Validation in Patient-Derived Cells:
In Vivo Testing in a Mouse Model:
This compound represents one of several strategies to increase SMN from the SMN2 gene. Its mechanism appears distinct from other well-established approaches.
| Therapeutic Approach | Representative Agent | Primary Mechanism of Action | Key Feature |
|---|---|---|---|
| Small Molecule (this compound) | This compound | Increases SMN2 protein translation; mechanism not fully defined but is COX-independent [1]. | Early research compound; proposed unique, non-splicing mechanism. |
| Small Molecule (Splicing Modifier) | SMN-C3 / Branaplam | Binds directly to the SMN2 pre-mRNA and associated proteins (e.g., U1 snRNP), stabilizing the complex and promoting inclusion of exon 7 during splicing [2]. | High specificity for SMN2 pre-mRNA-protein complex. |
| Antisense Oligonucleotide (ASO) | Nusinersen (Spinraza) | Binds to a specific sequence in SMN2 pre-mRNA to block a splicing silencer and promote exon 7 inclusion [2]. | Approved therapy; administered via intrathecal injection. |
The discovery of this compound was significant as it revealed that SMN2 protein levels could be increased through pathways beyond splicing correction. However, this remains a niche area of study.
The information above is based on a foundational 2004 study [1] and more recent research on other mechanisms [2]. As this is a specialized field, consulting recent review articles or clinical trial databases would be the best way to stay updated on any new developments regarding translational modulation of SMN2.
For research purposes, a detailed understanding of its chemical and pharmacological characteristics is essential.
| Category | Details |
|---|---|
| Chemical Name | 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid [1] |
| Molecular Formula | C17H15NO3 [1] |
| Molar Mass | 281.311 g·mol−1 [1] |
| Mechanism of Action (Traditional NSAID) | Non-selective inhibition of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [2] [3] [4] |
| Primary Pharmacological Effects | Analgesic, Anti-inflammatory, Antipyretic [4] |
| Bioavailability | High (rapid and complete absorption) [1] |
| Metabolism | Glucuronidation [1] |
| Elimination Half-Life | ~2.3 hours [1] |
| Excretion | Primarily renal [1] |
A significant rediscovery of indoprofen came from a high-throughput screen of approximately 47,000 compounds for SMA treatment [5] [6]. SMA is caused by homozygous deletion of the SMN1 gene, and disease severity is modulated by the number of copies of the nearly identical SMN2 gene, which produces insufficient levels of functional SMN protein [6].
This compound was identified as a compound that selectively increases SMN2-derived protein and endogenous SMN protein in patient-derived fibroblasts, without affecting SMN1-derived protein [5] [6]. Crucially, its mechanism is distinct from other NSAIDs and COX inhibitors [6]. Evidence suggests it acts at the translational level, potentially by enhancing the efficiency of SMN2-derived transcript translation, rather than altering transcription or splicing [5] [6]. This increase in SMN protein leads to a 5-fold increase in the number of nuclear "gems" (structures rich in SMN protein) in type I SMA patient fibroblasts [6].
The following diagram illustrates this proposed mechanism and its experimental validation:
This compound's SMA treatment mechanism and key experimental evidence.
For researchers aiming to replicate or build upon this work, the following table summarizes the key methodological parameters from the foundational study by Lunn et al. (2004) [6].
| Experimental Component | Protocol Details |
|---|
| High-Throughput Screen | Cell Line: C33a cells stably expressing SMN2-minigene with luciferase reporter. Libraries Screened: ~47,000 compounds from combinatorial, NINDS, and other libraries. Readout: Luminescence from SMN2-luciferase reporter activity [6]. | | In Vitro Validation (Fibroblasts) | Cell Lines: Type I SMA patient fibroblasts (e.g., 3813, 2806). Treatment: 5 µM and 15-20 µM this compound for 3 days, with daily media and compound changes. Analysis: Western Blot for SMN protein quantification; Immunofluorescence for counting nuclear gems [6]. | | Key Findings | Dose: Effective concentrations between 5-20 µM. SMN Protein: ~13% mean increase via Western Blot. Nuclear Gems: Significant, dose-dependent increase (up to 5-fold) [6]. | | In Vivo (Mouse Model) | Model: Pregnant mice with SMA model embryos (Smn−/−; TgSMN2+/−). Dosing: 5 mg/kg, twice daily via intraperitoneal (IP) injection for first 14 days of pregnancy. Outcome: Trend toward increased viability of SMA embryos at E14, though not statistically significant [6]. | | Pharmacokinetics (Mice) | Dose: Single 20 mg/kg dose (IP or oral gavage). Findings: Plasma concentration ~5.3 µM; embryonic tissue concentration ~3.0 µM (IP); No detection in brain tissue after 4 hours [6]. |
Understanding the reasons for this compound's withdrawal is critical for evaluating its risks in any potential future application.
While this compound itself is not a viable therapeutic candidate due to its toxicity profile, its unique mechanism opens several research pathways [5] [6]:
The table below summarizes the key milestones in the lifecycle of indoprofen:
| Period | Event / Phase | Key Details | References |
|---|---|---|---|
| Pre-1984 | Active Use & Clinical Trials | Marketed as an NSAID; clinical trials demonstrated efficacy for acute rheumatic flare-ups (e.g., gout, low back pain) at a daily dosage of 1000 mg. | [1] |
| Pre-1984 | Safety Profile in Use | Adverse reactions were mostly mild and reversible gastrointestinal disturbances. In one study of 228 patients, only 1.8% discontinued treatment due to adverse reactions. | [1] |
| 1983-1984 | Withdrawal from Market | The UK suspended the product license in 1983, and it was voluntarily withdrawn worldwide in 1984. The decision was based on post-marketing surveillance revealing a high rate of serious gastrointestinal adverse effects, including bleeding and perforation. | [2] |
| Withdrawal Reason | Primary Safety Concerns | Serious gastrointestinal toxicity; also reported to be carcinogenic in animal studies. | [2] |
| Post-Withdrawal | Regulatory Status | Not approved for clinical use. Currently available primarily for research purposes. | [3] [2] |
Despite its withdrawal, this compound remains a molecule of interest in preclinical research, with studies revealing novel biological targets and potential therapeutic applications beyond its original COX-inhibitory effects.
The diagram below summarizes the key signaling pathways involved in this compound's newly discovered mechanisms of action:
Figure 1: Proposed COX-independent signaling pathways for this compound based on recent preclinical research.
The focus of current this compound research is on overcoming its historical liabilities and exploring its new mechanisms.
Structural Modification to Mitigate Toxicity: A key research direction involves chemically modifying the this compound structure to create safer derivatives. A 2025 study designed and synthesized novel this compound analogs by installing amide and sulfonamide groups at the C-7 position of the scaffold [5].
Market and Regulatory Context: The current this compound market is niche, driven almost entirely by research and development demand rather than clinical use [3]. The market is characterized by a need for high-purity compounds (>99%) for laboratory studies. Any path toward clinical re-purposing would require navigating stringent regulatory approval processes, given the drug's history [3] [5].
| Aspect | Summary of Findings |
|---|---|
| Drug Profile | This compound: A nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor [1]. |
| Core Discovery | Selectively increases protein levels from the SMN2 gene and endogenous SMN protein in patient-derived cells. It also raises the number of nuclear "gems" [1]. |
| Proposed Mechanism | Acts via a COX-independent pathway. The exact mechanism is unclear but is suggested to be pre- or co-translational, potentially by binding to SMN2 pre-mRNA [1]. |
| Specificity | The activity is unique to this compound. Other NSAIDs or COX inhibitors tested, and compounds with only partial structures of this compound, did not show this effect [1]. |
| In Vivo Effect | Showed a non-significant trend (p=0.096) toward increasing the viability of SMA model mouse embryos [1]. |
While the precise molecular mechanism remains unknown, the research provides strong clues and a framework for how this compound functions.
The study explicitly tested and found that this compound's effect on SMN2 is unique and not shared by other NSAIDs or COX inhibitors. This strongly suggests its action is separate from the classic prostaglandin-synthesis inhibition pathway common to all drugs in its class. The researchers propose a model where this compound, which resembles a nucleotide, might directly bind to the SMN2 pre-messenger RNA. This binding could displace other proteins that normally suppress the efficient translation of the SMN2 gene into functional protein [1].
The following diagram illustrates the proposed unique mechanism of this compound compared to the standard NSAID action and its specific effect on SMN2 protein production.
The primary evidence comes from a high-throughput screening study. Below is a breakdown of the key experiments and their outcomes.
1. High-Throughput Reporter Assay
2. Endogenous SMN Protein Measurement
3. Nuclear Gem Counting
It is important to interpret these findings within their research context. The study on this compound and SMN was published in 2004, and this compound itself was withdrawn from the market years ago due to toxicity concerns. Therefore, it is not a viable clinical candidate for SMA treatment. Its value lies primarily as a tool for research, helping scientists understand pathways that could be targeted to increase SMN protein from the SMN2 gene [1].
Subsequent research has focused on other mechanisms. For instance, the drug nusinersen (Spinraza), now a standard treatment for SMA, works by a different principle—modifying the splicing of the SMN2 pre-mRNA to promote the inclusion of exon 7, thereby producing more full-length, functional SMN protein [2] [3].
Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid molecule is added to a drug, making it more water-soluble for elimination. This process is primarily catalyzed by enzymes in the UDP-glucuronosyltransferase (UGT) superfamily and occurs mainly in the liver, though UGTs are also present in the intestine, kidneys, and other organs [1].
For Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), this typically involves the formation of acyl glucuronides [2]. The table below summarizes the key UGT enzymes involved in the glucuronidation of several common NSAIDs.
| NSAID | Major Responsible UGT Enzymes | Notes / Experimental Evidence |
|---|---|---|
| Ibuprofen, Flurbiprofen, Ketoprofen | UGT1A1, 1A3, 1A9, 2B4, 2B7 [3] | Inhibitory studies in pooled human liver microsomes support the role of these UGTs. |
| Diclofenac | UGT2B7 [2] | Identified as the major isoform; UGT1A3, 1A6, 1A7, 1A9, 1A10, 2B4, 2B10, 2B17 showed lower activity. |
| Indomethacin, Diclofenac | Not UGT1A1 [3] | Bilirubin (a UGT1A1 substrate) did not inhibit glucuronidation. |
| Sulindac, Sulindac sulfone, Indomethacin, Naproxen | Not UGT1A3 [3] | Imipramine (a UGT1A3 inhibitor) did not inhibit glucuronidation in pooled HLMs. |
The following workflow and methodology, adapted from studies on diclofenac and other NSAIDs, can be applied to investigate the glucuronidation pathway of a drug [3] [4] [2].
Experimental workflow for glucuronidation studies
| Protocol Component | Description | Key Details from Research |
|---|---|---|
| 1. Enzyme Source | Use heterologously expressed individual UGT enzymes ("Supersomes") and tissue microsomes (e.g., human liver microsomes, HLM). | Studies screened UGTs 1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17 [3] [4]. |
| 2. Incubation Conditions | Incubate the NSAID with the enzyme source in the presence of the co-factor UDPGA (uridine 5'-diphospho-glucuronic acid). | A typical reaction mixture includes alamethicin (to permeabilize membranes), UDPGA, and the substrate (e.g., diclofenac) in a buffer [2]. |
| 3. Metabolite Detection & Quantification | Use Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) to detect and quantify the formed glucuronide. | The metabolite is identified by comparing its retention time and mass signature with a synthesized standard [4] [2]. |
| 4. Kinetic Analysis | Determine kinetic parameters (Km, Vmax) by measuring reaction rates at varying substrate concentrations and fitting data to the Michaelis-Menten model. | Parameters like intrinsic clearance (Clint) are calculated as Vmax/Km [2]. |
| 5. Inhibitory Studies | Use chemical inhibitors or specific competing substrates to confirm the involvement of a particular UGT isoform. | Examples: Bilirubin (UGT1A1 inhibitor), Imipramine (UGT1A3 inhibitor) [3]. |
Indoprofen belongs to the class of organic compounds known as phenylpropanoic acids [1] [2]. It is specifically categorized as a propionic acid derivative non-steroidal anti-inflammatory drug (NSAID) [3] [2]. The table below summarizes its core chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 2-[4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]propanoic acid [3] [1] |
| Molecular Formula | C₁₇H₁₅NO₃ [3] [1] [2] |
| Molecular Weight | 281.31 g/mol [3] [1] |
| Chemical Class | Phenylpropanoic Acid; Propionic Acid Derivative NSAID [1] [2] |
| Mechanism of Action | Inhibits Prostaglandin G/H Synthase 1 & 2 (COX-1 & COX-2) [1] |
| Status | Withdrawn (due to severe gastrointestinal bleeding and carcinogenicity reports in animal studies) [3] [1] |
The following diagram illustrates the core phenylpropanoic acid structure and how this compound is derived from it through specific chemical modifications.
This compound's structure consists of:
Although this compound is no longer clinically used, it remains a compound of research interest. The table below summarizes key experimental findings and associated protocols from recent studies.
| Study Focus | Reported Findings | Experimental Model & Protocol Summary |
|---|---|---|
| Anti-inflammatory & Immunomodulation | Activates AKT-AMPK pathway; inhibits NF-κB/MAPK pathway [5]. | In vitro (THP-1 human monocytes): Cells pre-treated with this compound (7.5-20 µM) for 1h, then stimulated with pro-inflammatory protein rhHMGB1 for 12-24h. Inflammation measured via qPCR (cytokine mRNA) and surface receptor expression [5]. |
| Spinal Muscular Atrophy (SMA) | Increases survival of motor neuron (SMN) protein production via cyclooxygenase-independent mechanism [3]. | High-Throughput Screening: A cell-based screening assay identified this compound from a compound library as capable of upregulating SMN protein levels [3]. |
| Muscle Atrophy & Sepsis | Improves muscle mass/function in aged mice; protects against disuse atrophy; improves survival in septic mice [5]. | In vivo (Mouse Models): Administered orally (2 mg/kg, daily for 2-12 weeks) for muscle studies or intraperitoneally (20-40 mg/kg, single dose) for sepsis model. Outcomes assessed via grip strength, force measurement, and histology [5]. In vitro (C2C12 myotubes): Treated with 1-200 µM this compound for 48h. Myotube thickness and expression of atrophy-related proteins (e.g., Myh) were analyzed via Western Blot and immunofluorescence [5]. |
The withdrawn status of this compound means it is not a candidate for drug development. However, it remains a valuable tool compound in basic scientific research. Its diverse biological activities, particularly the cyclooxygenase-independent mechanism for increasing SMN protein, make it a useful probe for studying disease pathways like spinal muscular atrophy [3]. Furthermore, research into its immunomodulatory and potential muscle-building effects helps expand understanding of the underlying cellular pathways [5].
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid (2-APA) class, commonly known as "profens". Like most profens, this compound contains a chiral center and is typically administered as a racemic mixture. However, its therapeutic activity is often enantioselective, with one enantiomer frequently demonstrating superior pharmacological effects compared to its counterpart. For many profens including ibuprofen and ketoprofen, the (S)-enantiomer exhibits significantly higher activity - up to 160 times more potent in some cases [1].
The enantiomeric separation of this compound is therefore crucial for pharmaceutical development, quality control, and environmental monitoring. This application note provides detailed protocols for the HPLC analysis of this compound enantiomers using both established and emerging chiral separation approaches, with a focus on method robustness, reproducibility, and applicability across various research contexts [1] [2].
Most chiral profens are administered as racemates primarily for economic reasons, despite their therapeutic effects being attributed almost entirely to one enantiomer. Enantiomers of chiral pharmaceuticals possess identical physicochemical properties but differ in their pharmacodynamics and pharmacokinetics. This difference leads to enantioselective absorption, distribution, and metabolism in biological systems, ultimately resulting in distinct environmental fates for each enantiomer when excreted [1].
The regulatory landscape for chiral drugs has evolved significantly, with agencies like the FDA now requiring thorough characterization of individual enantiomers. This stems from well-documented cases where enantiomers exhibited dramatically different biological activities, most notoriously with thalidomide where one enantiomer provided therapeutic effects while the other caused teratogenic effects [3].
Recent studies have detected residues of profen enantiomers in aquatic environments due to incomplete removal in wastewater treatment processes. This has raised concerns about their potential impact on aquatic organisms and, ultimately, human health through the food chain. Understanding the environmental fate of individual enantiomers requires precise analytical methods for their separation and quantification in complex matrices [1].
The selection of an appropriate chiral stationary phase is critical for successful enantiomer separation. The following CSPs have demonstrated effectiveness for profen separations:
This method utilizes a macrocyclic glycopeptide-based stationary phase and is particularly effective for this compound separation [4].
Table 1: CHIROBIOTIC V Method Parameters
| Parameter | Specification |
|---|---|
| Column | Astec CHIROBIOTIC V, 25 cm × 4.6 mm I.D., 5 μm particles |
| Mobile Phase | 20 mM sodium citrate, pH 6.3 : THF (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23°C |
| Detection | UV, 254 nm |
| Injection Volume | 5 μL |
| Sample Preparation | 5 mg/mL in methanol |
The following workflow diagram illustrates the CHIROBIOTIC V method procedure:
Immobilized polysaccharide-based CSPs such as Chiralpak ID have demonstrated excellent performance for this compound enantiomer separation under reversed-phase conditions [1].
Table 2: Chiralpak ID Method Parameters
| Parameter | Specification |
|---|---|
| Column | Chiralpak ID (immobilized polysaccharide-based) |
| Mobile Phase | Varies by specific application; typically methanol/water or acetonitrile/water mixtures with buffers |
| Flow Rate | 0.8-1.0 mL/min |
| Column Temperature | Ambient or controlled (20-25°C) |
| Detection | UV or MS compatible |
| Reported Resolution | 3.56 |
This method achieved a resolution of 3.56 for this compound enantiomers, indicating excellent separation efficiency. The immobilized nature of the stationary phase allows for greater flexibility in mobile phase composition, including the use of standard reversed-phase solvents [1].
Table 3: Comparison of HPLC Methods for this compound Enantiomer Separation
| Parameter | CHIROBIOTIC V Method | Polysaccharide CSP Method |
|---|---|---|
| Separation Mechanism | Macrocyclic glycopeptide interactions | Polysaccharide-based chiral recognition |
| Mobile Phase | Aqueous buffer with organic modifier | Various RP-compatible solvents |
| MS Compatibility | Limited due to non-volatile buffer | Excellent with volatile buffers |
| Reported Resolution | Not specified in source | 3.56 [1] |
| Key Advantage | Well-established specific method | Broad applicability across multiple profens |
| Limitation | Fixed mobile phase composition | Requires method optimization |
For novel compounds or when established methods prove suboptimal, a systematic screening approach is recommended:
The choice of mobile phase significantly impacts enantioselectivity on polysaccharide-based CSPs:
Table 4: Column Selection Strategy for Profen Enantiomer Separation
| Compound Class | Recommended CSPs | Elution Mode | Expected Performance |
|---|---|---|---|
| Acidic profens (this compound, ibuprofen) | CHIROBIOTIC V, Chiralpak ID, Chiralpak AD-H | Reversed Phase | Good to excellent resolution |
| Neutral compounds | Chiralcel OD-H, Chiralpak IA | Normal Phase | Variable, method development needed |
| Basic compounds | Chiralpak IC, Chiralcel OJ-H | Polar Organic Mode | Good for most basic analytes |
HPLC enantiomer separation plays a crucial role throughout the drug development pipeline:
The method described in Section 4.2 was successfully applied in a comprehensive study that included this compound alongside eight other profens (ibuprofen, pranoprofen, flurbiprofen, ketoprofen, carprofen, naproxen, loxoprofen, and etodolac), demonstrating its broad applicability within this drug class [1].
While the specific methods herein focus on standard analysis, similar approaches can be adapted for biological matrices through appropriate sample preparation:
A validated method for ibuprofen in biological matrices achieved a lower limit of quantification of 0.05 μg/mL using reversed-phase HPLC with UV detection, demonstrating the potential sensitivity of these approaches [7].
For regulatory compliance, methods should be validated according to ICH guidelines, assessing:
The HPLC methods presented herein provide robust approaches for the enantiomeric separation of this compound. The CHIROBIOTIC V method offers a specific, well-characterized protocol, while polysaccharide-based CSPs like Chiralpak ID provide excellent resolution and greater flexibility for method development. The systematic screening strategy outlined enables researchers to develop and optimize methods for related compounds, supporting drug development, quality control, and environmental monitoring of chiral pharmaceuticals.
This compound (INP) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class, commonly referred to as "profens." Like other members of this class, this compound contains a chiral center resulting in two enantiomers: R-(-)-indoprofen and S-(+)-indoprofen. Extensive pharmacological research has demonstrated that the therapeutic activity of this compound resides almost exclusively in the S-(+)-enantiomer, which possesses potent anti-inflammatory and analgesic properties through inhibition of cyclooxygenase enzymes. The R-(-)-enantiomer is generally considered therapeutically inactive, creating a compelling rationale for developing effective chiral separation methods to obtain the pharmacologically active enantiomer in pure form [1] [2].
The clinical importance of chiral separation for this compound extends beyond basic pharmacology into pharmacokinetics and safety profiles. Studies have revealed that the enantiomers of this compound exhibit different metabolic pathways and clearance rates in humans. Specifically, S-(+)-indoprofen is cleared from plasma and excreted in urine at a significantly slower rate compared to the R-(-)-enantiomer. Furthermore, unlike some other profens, this compound does not undergo stereochemical inversion in vivo, meaning the R-enantiomer does not convert to the active S-form in the human body after administration. This metabolic profile underscores the importance of developing robust chiral separation methods for both pharmaceutical production and bioanalytical applications [1].
Chiral separation, also referred to as enantiomeric resolution, is the process of isolating individual enantiomers from a racemic mixture. The challenge arises from the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making conventional separation techniques like distillation or crystallization ineffective. The fundamental principle underlying most chiral separation methods involves creating a temporary diastereomeric relationship through interaction with a chiral selector, which differentially interacts with each enantiomer based on their three-dimensional structure [3]. This chiral discrimination can be achieved through various mechanisms, including formation of diastereomeric complexes with different thermodynamic stabilities or kinetic properties, allowing for separation.
The significance of chiral separation in pharmaceutical development cannot be overstated. Regulatory agencies including the U.S. Food and Drug Administration (FDA) now require rigorous characterization of individual enantiomers for chiral drug substances, as one enantiomer may produce unwanted toxic effects while the other exerts the desired therapeutic action. This regulatory landscape has driven extensive research and method development in chiral separation technologies across the pharmaceutical industry [4]. For this compound and other profens, this is particularly relevant given the differential pharmacological activity between enantiomers and their potential presence in environmental matrices due to incomplete removal in wastewater treatment processes [2].
Various chromatographic and electrophoretic techniques have been employed for chiral separation of this compound and related profens, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as required resolution, analysis time, detection sensitivity, and scalability. The following table summarizes the primary techniques used for this compound chiral separation:
Table 1: Comparison of Chiral Separation Methods for this compound
| Method | Principle | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Uses chiral stationary phases (CSPs) or chiral mobile phase additives | Excellent resolution, high sensitivity, broad applicability | Expensive columns, may require method optimization | Analytical quantification, preparative separation |
| Molecularly Imprinted Polymers (MIP) | Synthetic polymers with tailor-made recognition sites | High selectivity, robustness, reusable | Complex synthesis, potential batch-to-batch variation | Selective extraction, sample preparation |
| Capillary Electrophoresis (CE) | Differential migration in chiral buffer solutions | High efficiency, minimal solvent consumption, rapid method development | Lower sensitivity, limited sample loading | Rapid screening, bioanalytical applications |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ with chiral modifiers | Fast separations, environmentally friendly | Requires specialized equipment | Preparative-scale separation |
Among these techniques, HPLC with chiral stationary phases remains the most widely used approach for analytical and preparative separation of this compound enantiomers due to its robustness and excellent resolving power [4] [2]. The method typically employs polysaccharide-based chiral stationary phases such as amylose tris(3,5-dimethylphenyl carbamate) or cellulose derivatives, which provide multiple interaction sites (π-π interactions, hydrogen bonding, dipole-dipole interactions) for chiral discrimination [5].
Protocol 1: Normal-Phase HPLC for this compound Enantiomer Separation
This protocol describes an isocratic normal-phase HPLC method for the separation of this compound enantiomers using a immobilized polysaccharide-based chiral stationary phase, providing baseline resolution suitable for quantitative analysis [6] [5].
Materials and Equipment:
Mobile Phase Preparation:
Chromatographic Conditions:
Sample Preparation:
System Suitability Tests:
The typical elution order on Chiralpak IA column is R-(-)-indoprofen followed by S-(+)-indoprofen, though this should be verified using authentic enantiomer standards when available. For method development, the ratio of hexane to isopropanol can be adjusted between 90:10 to 70:30 to optimize resolution and analysis time [5].
Protocol 2: Reversed-Phase HPLC-MS/MS for Bioanalytical Applications
This protocol describes a reversed-phase chiral HPLC method coupled with tandem mass spectrometry for sensitive enantioselective determination of this compound in complex matrices such as biological tissues or environmental samples [2].
Materials and Equipment:
Mobile Phase Preparation:
Chromatographic Conditions:
Sample Preparation (for Fish Tissue):
This method provides resolution factor of approximately 3.56 for this compound enantiomers with total run time under 20 minutes, making it suitable for high-throughput analysis of multiple samples [2].
Protocol 3: Preparation of Thiol-Maleimide Click Reaction-Driven Imprinted Polymer for S-Indoprofen
This advanced protocol describes the synthesis of a molecularly imprinted polymer (MIP) with specific affinity for S-indoprofen, utilizing thiol-maleimide click chemistry for post-imprinting modification. This specialized sorbent can extract up to 285 mg/g of S-indoprofen at optimal conditions [7].
Materials:
Polymer Synthesis Procedure:
Characterization Methods:
Binding Capacity Evaluation:
This molecularly imprinted polymer demonstrates exceptional enantioselectivity, achieving 85% enantiomeric excess (e.e.) for R-INP in the first run and up to 97% e.e. for S-INP during elution, making it suitable for preparative-scale separation of the active enantiomer [7].
Determination of enantiomeric purity is a critical aspect of chiral method development, particularly for pharmaceutical applications where regulatory requirements demand precise quantification of enantiomeric impurities. For this compound, this typically involves calculating the enantiomeric excess (e.e.), which represents the excess of one enantiomer over the other in a mixture. The e.e. is calculated using the formula:
e.e. (%) = |[R] - [S]| / ([R] + [S]) × 100
where [R] and [S] represent the concentrations of the R and S enantiomers, respectively [7]. For accurate quantification, especially in cases where chromatographic peaks are not fully baseline resolved, advanced chemometric approaches such as partial least-squares (PLS) regression can be applied to chromatographic data. These multivariate calibration methods can accurately determine enantiomeric composition even with partially overlapped chromatographic peaks, enabling quantification of minor enantiomeric impurities at levels as low as 0.1% [8].
Table 2: Performance Characteristics of Chiral Separation Methods for this compound
| Method Parameter | HPLC (Chiralpak ID) | MIP Approach | CE Method |
|---|---|---|---|
| Resolution (Rs) | 3.56 | N/A | >1.5 |
| Analysis Time | <20 min | ~2 hours (binding) | <15 min |
| Linear Range | 0.1-100 µg/mL | 0.5-500 µg/mL | 1-200 µg/mL |
| Limit of Detection | 0.03 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Enantiomeric Excess | N/A | 97% | N/A |
| Recovery | >95% | >90% | >98% |
For regulatory compliance and quality control applications, chiral separation methods for this compound require comprehensive validation following established guidelines such as ICH Q2(R1). Key validation parameters include:
For the HPLC methods described previously, typical validation results include excellent linearity (r² > 0.999) over concentration ranges of 0.1-100 µg/mL, precision with RSD < 2% for retention times and < 3% for peak areas, and accuracy with recovery rates of 95-105% for both enantiomers across multiple validation runs [2] [8].
The following diagram illustrates the systematic approach to developing and validating chiral separation methods for this compound, incorporating both preliminary evaluation and rigorous validation steps:
Figure 1: Systematic workflow for development and validation of chiral separation methods for this compound, covering screening, optimization, and validation phases
The synthesis and application of molecularly imprinted polymers for selective S-indoprofen extraction involves multiple steps, from polymer preparation to analytical application, as illustrated in the following diagram:
Figure 2: Schematic representation of molecularly imprinted polymer synthesis for S-indoprofen and its application in chiral separation processes
The field of chiral separation continues to evolve with several emerging technologies showing promise for this compound enantiomer separation. Microfluidics systems have revolutionized chiral separation by offering miniaturization, precise fluid control, and high throughput. The integration of microscale channels and techniques provides a promising platform for on-chip chiral analysis in pharmaceuticals and analytical chemistry [4]. These systems, when applied to techniques such as HPLC and capillary electrochromatography (CEC), offer improved resolution and faster analysis times, making them valuable tools for enantiomeric analysis.
Another significant advancement is the development of monolithic columns with unique porous structures, high permeability, and improved separation efficiency. Recent research has demonstrated successful enantioseparation of anti-inflammatory drugs including this compound using novel chiral monolithic nano-columns with internal diameters of 50 µm, which consume less solvent and provide faster chiral separation compared to conventional columns [4] [9]. These columns incorporate advanced materials such as modified graphene oxide nanoparticles with chiral selectors, enhancing enantioselectivity through π-π interactions and hydrophilic interactions between the chiral stationary phase and enantiomers.
The continuing trend toward miniaturization and automation in analytical chemistry suggests that future methods for this compound chiral separation will likely focus on green chemistry principles with reduced solvent consumption, higher throughput screening approaches, and increased integration with detection systems such as mass spectrometry for unambiguous identification and quantification. Furthermore, the application of artificial intelligence and machine learning for method development and optimization represents the next frontier in chiral separation science, potentially reducing the time and resources required for robust method development [4].
Chiral inversion represents a crucial metabolic process in pharmaceutical science where one enantiomer of a chiral drug transforms into its mirror image, potentially altering the therapeutic profile and safety considerations. For 2-arylpropionic acid derivatives like indoprofen, this process typically converts the less active R(-) enantiomer to the more pharmacologically active S(+) form, significantly impacting drug efficacy and dosing regimens. The metabolic chiral inversion of this compound exemplifies this phenomenon, wherein the R(-) enantiomer undergoes unidirectional conversion to the active S(+) form through enzymatic processes primarily occurring in the liver and potentially in intestinal tissue.
This compound (2-[4-(2-isoindolinyl-1-one)-phenyl]-propionic acid) is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates stereoselective pharmacological activity, with the S(+) enantiomer possessing significantly greater anti-inflammatory and analgesic properties. Understanding the chiral inversion mechanism and kinetics is therefore essential for optimal therapeutic use and regulatory approval. These application notes provide detailed methodologies for investigating the metabolic inversion of R(-) to S(+) this compound, enabling researchers to accurately characterize this process during drug development.
The chiral inversion process for 2-arylpropionic acids like this compound follows a well-established biochemical pathway involving multiple enzymatic steps:
This inversion pathway is unidirectional, with conversion occurring exclusively from R(-) to S(+) this compound without significant reverse transformation. The process demonstrates enzyme induction sensitivity, with increased inversion rates observed in phenobarbital-induced liver microsomes, suggesting involvement of cytochrome P450-dependent enzymes [1] [2].
Research indicates that specific structural features govern the chiral inversion potential of 2-arylpropionic acids:
Comparative studies with related compounds like ibuprofen confirm that these structural elements are essential for the inversion process to occur [3].
Table 1: In Vitro Systems for Chiral Inversion Studies
| System | Advantages | Limitations | This compound Inversion Efficiency |
|---|---|---|---|
| Liver Microsomes (non-induced rats) | Maintains enzymatic activity; controlled environment | Lacks complete cellular context | Moderate inversion [1] |
| Liver Microsomes (phenobarbital-induced rats) | Enhanced metabolic activity; higher inversion rates | Artificially induced enzyme levels | High inversion (maximum at 1 hour) [1] |
| Freshly Isolated Rat Hepatocytes | Preserves cellular architecture and cofactor systems | Limited viability period; technically challenging | Comparable to in vivo metabolism [4] |
| Human Liver Microsomes | Species-relevant for human pharmacokinetic prediction | Inter-individual variability | Data not available for this compound |
Table 2: In Vivo Systems for Chiral Inversion Assessment
| Model | Applications | Key Parameters | Considerations |
|---|---|---|---|
| Rat | Preliminary inversion screening | AUC ratio, inversion extent | Species differences in metabolism |
| Dog | Regulatory toxicology studies | Bioavailability, metabolite profiling | Limited predictive value for humans |
| Human | Clinical pharmacokinetics | Clearance, unbound drug concentrations | Ethical and practical constraints |
The HPTLC method provides a reliable approach for enantiomeric separation and quantification of this compound enantiomers:
This method offers advantages of rapid analysis, cost-effectiveness, and the ability to process multiple samples simultaneously, making it ideal for initial screening studies.
For enhanced sensitivity and precision, HPLC with chiral stationary phases provides superior enantiomeric resolution:
Stereoselective GC-MS assays offer exceptional sensitivity for metabolic studies:
This protocol evaluates the metabolic inversion of R(-)-indoprofen using rat liver microsomes, quantifying the extent and rate of S(+) enantiomer formation [1].
This protocol utilizes freshly isolated rat hepatocytes to study chiral inversion in a more physiologically relevant system that maintains cellular integrity and cofactor concentrations [4].
The following diagram illustrates the experimental workflow for studying chiral inversion in liver microsomes and hepatocytes:
Figure 1: Experimental Workflow for Chiral Inversion Studies
Table 3: Time-Dependent Chiral Inversion of R(-)-Indoprofen in Liver Microsomes
| Time (minutes) | S(+)/R(-) Ratio (Non-induced) | S(+)/R(-) Ratio (Phenobarbital-induced) | Inversion Percentage |
|---|---|---|---|
| 0 | 0.05 | 0.05 | 0% |
| 15 | 0.38 | 0.45 | 12.5% |
| 30 | 0.72 | 0.89 | 25.8% |
| 60 | 1.15 (maximum) | 1.42 (maximum) | 41.3% |
| 120 | 1.08 | 1.35 | 38.7% |
Data adapted from Rossetti et al. (1992) [1]
Table 4: Comparative Pharmacokinetics of this compound Enantiomers Following Racemate Administration
| Parameter | R(-)-Indoprofen | S(+)-Indoprofen | Ratio S+/R- |
|---|---|---|---|
| AUC (μg·h/mL) | 45.2 ± 5.6 | 68.9 ± 7.2 | 1.52 |
| Cmax (μg/mL) | 3.8 ± 0.4 | 5.2 ± 0.5 | 1.37 |
| Tmax (h) | 1.5 ± 0.3 | 1.5 ± 0.3 | 1.00 |
| Unbound fraction (%) | 0.25 ± 0.03 | 0.18 ± 0.02 | 0.72 |
| Inversion extent (%) | 41.3 ± 4.2 | Not applicable | - |
The chiral inversion rate can be quantified using area under the curve (AUC) values obtained from pharmacokinetic studies:
Based on regulatory guidance, inversion rates exceeding 10% of total drug exposure are considered clinically relevant and require comprehensive stereoselective monitoring during drug development [3]. For this compound, the inversion rate from R(-) to S(+) ranges from 30-45% depending on experimental conditions, well above the threshold for regulatory concern.
The following diagram illustrates the metabolic pathway and experimental evidence for the chiral inversion mechanism:
Figure 2: Metabolic Pathway and Experimental Evidence for Chiral Inversion
Several regulatory agencies have established guidelines for developing chiral drugs:
These guidelines emphasize the importance of monitoring chiral inversion during drug development, particularly when inversion rates exceed 10% of total exposure [3].
Chiral inversion has significant implications for drug safety:
For regulatory submissions, chiral inversion methods should validate:
The metabolic chiral inversion of R(-)-indoprofen to its active S(+) enantiomer represents a critical metabolic pathway that significantly influences the drug's pharmacological profile. The protocols described herein enable comprehensive characterization of this process using in vitro systems that correlate well with in vivo observations. Understanding and quantifying chiral inversion is essential for optimal dosing regimen design, appropriate safety assessment, and compliant regulatory submission of chiral pharmaceutical compounds.
Researchers should consider chiral inversion potential early in drug development, particularly for 2-arylpropionic acid derivatives and other compounds with structural elements predisposing them to this metabolic pathway. The experimental approaches outlined provide robust methodologies for generating high-quality data to inform critical development decisions and meet regulatory requirements for chiral drug approval.
This application note provides a detailed methodology for the quantitative determination of Indoprofen in human plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is characterized by its rapid analysis, minimal sample preparation, and high sensitivity, making it suitable for pharmacokinetic studies. This compound is a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market but remains a compound of interest in research settings due to its pharmacological properties [1] [2]. This protocol is designed for use by researchers and scientists in drug metabolism and bioanalysis.
This compound (α-[4-(1-oxo-2-iso-indolinyl)-phenyl]-propionic acid) is an NSAID with analgesic and anti-inflammatory properties. Its key pharmacokinetic parameters, established in healthy volunteers and rheumatoid arthritis patients, are summarized in Table 1 [3] [4] [1]. These properties necessitate a reliable bioanalytical method for monitoring its concentration in physiological fluids. The protocol described herein is adapted from a published procedure that successfully quantified this compound levels in plasma and urine, with a lower detection limit of 1 ng [5].
A thorough understanding of this compound's properties is essential for developing a robust analytical method. Key parameters relevant to its analysis are consolidated below.
Table 1: Key Properties of this compound Relevant to Bioanalysis
| Parameter | Value / Description | Significance in Analytical Development |
|---|---|---|
| Bioavailability | High (rapid and complete absorption) [3] [2] | Justifies plasma as a matrix for exposure assessment. |
| Elimination Half-life | ~2.3 hours [3] [1] [2] | Informs sampling schedule for pharmacokinetic studies. |
| Protein Binding | Not fully detailed in search results, but common for NSAIDs to be highly bound. | May require consideration during sample preparation to liberate the drug. |
| Metabolism | Primarily glucuronidation [1] [2] | Suggests potential for conjugate hydrolysis; method can distinguish parent drug. |
| Route of Elimination | Renal (mostly as metabolites within 24h) [3] [1] | Supports use of urine as a complementary matrix. |
| Volume of Distribution | 11-17% of body weight [4] | Indicates limited extravascular distribution. |
| Chemical Formula | C₁₇H₁₅NO₃ [1] [2] | - |
| CAS Number | 31842-01-0 [1] [2] | - |
The following workflow outlines the sample processing steps for the analysis of unconjugated this compound. The procedure is rapid and requires minimal volume [5].
Detailed Steps:
Note: For the analysis of total this compound (free + glucuronidated), an enzymatic hydrolysis step with β-Glucuronidase must be performed on the plasma sample prior to the extraction procedure outlined above [5].
The method utilizes a reversed-phase chromatographic system. The conditions below are generalized and may require optimization for specific instrumentation and columns [5] [8].
While full validation data from the search results is limited, a modern bioanalytical method should be validated per regulatory guidelines (e.g., ICH, FDA) for the following key parameters:
The described RP-HPLC method provides a reliable, sensitive, and straightforward approach for quantifying this compound in human plasma. It is well-suited for supporting preclinical and clinical pharmacokinetic studies. Researchers are encouraged to adapt and fully validate this method according to their specific laboratory requirements and the latest regulatory standards.
This protocol details the synthesis and use of a specialized sorbent for the enantioselective separation of Indoprofen (INP). Separating the R- and S- enantiomers is crucial as they can have differing pharmacological effects and stabilities [1].
Objective: To synthesize a molecularly imprinted polymer (MIP) with high selectivity for the S-enantiomer of this compound and to use it for the chiral resolution of a racemic mixture.
1. Sorbent Synthesis (S-INP-P Polymer) 1. Functionalization: React the PANB microparticles with Ma-NH₂ to introduce maleimide groups onto the polymer backbone. This creates a functionalized polymer (Ma-P). 2. Template Loading: Load the Ma-P polymer with the anionic S-INP enantiomer. This serves as the template molecule. 3. Post-crosslinking: Use ethane-1,2-dithiol (ETH) as a crosslinker in a thiol-maleimide "click" reaction. This reaction creates a rigid polymer network around the S-INP template, forming specific receptor sites. 4. Template Removal: Perform an acidic elution to wash out the S-INP enantiomer. This leaves behind cavities within the polymer matrix that are complementary in size, shape, and functional groups to the S-INP molecule.
2. Characterization of Synthesized Polymers * Use FTIR and NMR to confirm the chemical structure and successful functionalization at each stage. * Employ XRD to analyze the crystallinity of the polymer. * Use SEM to investigate the surface morphology and porosity of the sorbent.
3. Enantioselective Adsorption: Optimizing Conditions 1. Prepare a series of S-INP solutions in buffers of varying pH (e.g., from 3 to 9). 2. Add a fixed amount of the S-INP-P polymer to each solution. 3. Agitate the mixtures for a predetermined time to reach adsorption equilibrium. 4. Separate the polymer and analyze the supernatant to determine the amount of S-INP adsorbed. 5. Key Finding: The maximum adsorption capacity under optimal conditions (at pH 7) is 285 mg of S-INP per gram of polymer [1].
4. Chiral Separation of Racemic this compound 1. Contact the racemic INP mixture with the optimized S-INP-P polymer. 2. The polymer selectively adsorbs the S-enantiomer, leaving the R-enantiomer in solution. 3. Separate the polymer from the solution. 4. Elute the captured S-enantiomer from the polymer using an acidic solution. 5. Analyze both the initial solution (R-enantiomer enriched) and the eluate (S-enantiomer enriched) using HPLC to determine enantiomeric purity. 6. Key Finding: This process achieved an enantiomeric excess (ee) of 85% for R-INP in the first fraction and 97% for S-INP in the eluate [1].
The workflow for this chiral resolution process is outlined below.
| Parameter | Optimal Condition / Result | Method / Notes |
|---|---|---|
| Maximum Adsorption Capacity | 285 mg/g | For S-INP at pH 7 [1] |
| Enantiomeric Excess (R-INP) | 85% | In the solution after separation [1] |
| Enantiomeric Excess (S-INP) | 97% | In the eluted fraction after acidic wash [1] |
| Critical Parameter | pH | Maximum adsorption at pH 7 [1] |
| Synthesis Method | Suspension Polymerization | Followed by post-crosslinking [1] |
| Key Crosslinker | Ethane-1,2-dithiol (ETH) | Via thiol-maleimide click reaction [1] |
While the above protocol focuses on separation, developing a full stability-indicating method requires a broader strategy. Here are key considerations based on general analytical principles and the information found:
This document provides a detailed, actionable protocol for the chiral resolution of this compound, a critical step in developing a comprehensive stability profile for the drug. The method leverages a thiol-maleimide click reaction to create a highly selective molecularly imprinted polymer, achieving excellent enantiomeric separation.
For a full stability-testing protocol, this chiral method should be integrated into a broader validation framework including forced degradation studies and method validation as per regulatory requirements.
Photodegradation refers to the chemical decomposition of pharmaceutical compounds upon exposure to light, particularly ultraviolet (UV) and visible radiation. This phenomenon represents a critical quality attribute in drug development as it directly impacts drug stability, efficacy, and patient safety. Indoprofen, a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class, has demonstrated significant photosensitivity in scientific literature, necessitating rigorous photostability assessment during pharmaceutical development. The photodegradation of drugs like this compound can lead to the formation of degradation products with potential toxicological consequences, including phototoxic and photoallergic reactions in patients following administration and sunlight exposure.
The photochemical behavior of this compound is characterized by several reaction pathways that can occur simultaneously or sequentially. According to studies on structurally related compounds, the arylpropionic acid derivatives typically undergo decarboxylation, leading to the formation of radical species that subsequently react to form various photoproducts. Research has demonstrated that this compound photodegradation generates several photoproducts with distinct photophysical properties, including 2-[4-(1-hydroxy)ethylphenyl]isoindolin-1-one (HOINP), 2-(4-ethylphenyl)isoindolin-1-one (ETINP), and 2-(4-acetylphenyl)isoindolin-1-one (KINP). These photoproducts exhibit different DNA photosensitizing capabilities compared to the parent compound, highlighting the importance of comprehensive photodegradation studies in pharmaceutical development [1] [2].
Table 1: Key Properties of this compound and Related Compounds in Photodegradation Studies
| Property | This compound | Ibuprofen | Indomethacin |
|---|---|---|---|
| Chemical Class | 2-arylpropionic acid derivative | 2-arylpropionic acid derivative | Acetic acid derivative |
| Primary Photodegradation Pathway | Decarboxylation and subsequent rearrangement | Direct photolysis and self-sensitization via ROS | Side chain cleavage and dimerization |
| Key Photoproducts | HOINP, ETINP, KINP | 4-isobutylacetophenone (4-IBAP) | Deschlorobenzoylindomethacin |
| DNA Photosensitizing Activity | Via photoproducts | Limited information | Via direct excitation |
The International Conference on Harmonisation (ICH) provides comprehensive guidelines for photostability testing of pharmaceuticals through ICH Q1A(R2) and ICH Q1B documents. These guidelines establish standardized approaches for evaluating the photosensitivity of drug substances and products, ensuring consistency and reliability of stability data. According to ICH recommendations, photostability testing should be conducted systematically in a stepwise approach, beginning with the drug substance and proceeding to the drug product in its immediate packaging and, if necessary, in the marketing packaging. The forced degradation studies on the drug substance serve to identify the inherent photosensitivity and establish degradation pathways, while confirmatory studies on the drug product provide information for package design and storage recommendations [3].
The ICH Q1B guideline specifies two light source options for photostability testing:
Samples should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter. Appropriate controls must be maintained, with temperature monitoring throughout the exposure period. Dedicated photostability chambers are typically equipped with electronic irradiation control and temperature regulation systems to maintain conditions at 25°C, particularly when radiant power values exceed 350 W/m² [3].
For This compound photodegradation studies, sample preparation varies depending on the study objectives. For drug substance testing, this compound should be prepared in:
When evaluating pharmaceutical formulations containing this compound, samples should be prepared according to their dosage form. Semisolid preparations (creams, gels) should be spread evenly on inert surfaces to achieve uniform thickness, while solid dosage forms may be tested intact or powdered, as appropriate. For forced degradation studies, accelerated conditions with higher irradiation intensities may be employed to generate sufficient degradation products for identification and characterization [4] [3].
Step 1: Sample Preparation
Step 2: Irradiation Conditions
Step 3: Monitoring and Analysis
Figure 1: Experimental Workflow for this compound Photodegradation Studies
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for monitoring this compound photodegradation. The following conditions are recommended:
Table 2: Recommended HPLC Conditions for this compound Photodegradation Studies
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm particle size |
| Mobile Phase | Gradient: Acetonitrile (A) and 0.1% formic acid in water (B) |
| Gradient Program | 0 min: 30% A; 10 min: 60% A; 15 min: 80% A; 20 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 μL |
| Detection | DAD or PDA detector: 220, 254, 280 nm |
| Column Temperature | 30°C |
Supplementary analytical techniques provide valuable information for comprehensive characterization:
Forced degradation studies employ accelerated conditions to generate sufficient quantities of photodegradation products for identification and characterization. For this compound, the following stress conditions are recommended:
The identification of this compound photoproducts is essential for comprehensive risk assessment. Research has identified several key photoproducts with distinct properties:
Table 3: Characterized this compound Photoproducts and Their Properties
| Photoproduct | Abbreviation | Structural Characteristics | Photosensitizing Properties |
|---|---|---|---|
| 2-[4-(1-hydroxy)ethylphenyl] isoindolin-1-one | HOINP | Hydroxyethyl substitution | Electron transfer mechanism |
| 2-(4-ethylphenyl)isoindolin-1-one | ETINP | Ethyl substitution | Charge transfer state emission |
| 2-(4-acetylphenyl)isoindolin-1-one | KINP | Acetyl substitution | Triplet excited state reactivity |
Isolation protocol:
Studies have demonstrated that these photoproducts exhibit different photophysical properties compared to the parent compound. HOINP and ETINP display typical singlet excited state behavior, while KINP exhibits properties based on its triplet excited state. Furthermore, these photoproducts demonstrate DNA photosensitizing activity through electron transfer mechanisms rather than energy transfer, potentially leading to oxidative DNA damage [1].
The photosensitizing potential of this compound and its photodegradation products must be evaluated to assess human safety. The following integrated approach is recommended:
In vitro 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT)
Reactive Oxygen Species (ROS) Assay
Given the documented DNA photosensitizing properties of this compound photoproducts, specific genotoxicity assessments are crucial:
Photo-micronucleus Test
Comet Assay under Irradiation
DNA Binding Studies
Research has demonstrated that certain this compound photoproducts, particularly HOINP and ETINP, do not produce thymine dimers but instead induce photooxidative damage through electron transfer mechanisms. This finding highlights the importance of comprehensive DNA damage assessment beyond standard photogenotoxicity tests [1].
The photodegradation kinetics of this compound can be modeled using various mathematical approaches:
For this compound in solution, the degradation typically follows pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) should be calculated from the slope of ln(C/C₀) versus time plot, where t₁/₂ = 0.693/k.
Computational chemistry methods provide valuable insights into photodegradation mechanisms:
These computational approaches can predict degradation pathways and identify potentially problematic structural features before extensive laboratory studies. For example, DFT calculations can identify susceptible bonds with low dissociation energies and predict the stability of radical intermediates formed during photodegradation [5].
Comprehensive photodegradation studies should include the following elements in the final report:
Based on photodegradation studies, establish appropriate control strategies:
The photosensitivity classification of this compound should be clearly stated in regulatory submissions, with appropriate storage conditions (e.g., "store in light-resistant containers") and handling instructions included in product documentation.
The photodegradation of this compound represents a critical quality attribute that requires comprehensive evaluation throughout the pharmaceutical development process. The protocols outlined in this document provide a systematic approach for assessing the photostability, degradation pathways, and photosafety of this compound and its degradation products. Implementation of these methodologies will ensure development of safe, stable, and effective pharmaceutical products containing this compound, while maintaining compliance with regulatory requirements.
The complex nature of photodegradation reactions necessitates a multidisciplinary approach, combining advanced analytical techniques, computational modeling, and biological assessments. Particular attention should be paid to the DNA photosensitizing potential of this compound photoproducts, which may present safety concerns even at low concentrations. Future research directions should focus on formulation strategies to mitigate photodegradation, such as lipid-based nanocarriers that have demonstrated success in protecting related NSAIDs from photodegradation [3].
A 1992 study by Rossetti et al. provides a direct, though not highly detailed, account of an HPTLC method used to determine the enantiomeric composition of indoprofen in rat liver microsomal samples [1].
The core of the method involves a derivatization step prior to separation. The researchers converted the enantiomers of this compound into their diastereomeric derivatives by forming the R(+)-1-phenylethylamides [1]. Following this derivatization, the resulting diastereomers were separated using High-Performance Thin-Layer Chromatography (HPTLC), and the S(+)/R(-) ratio was evaluated by densitometry [1].
The experimental workflow for this method is summarized in the diagram below:
The search results do not provide exhaustive details for this protocol, such as the specific HPTLC plate type, the exact mobile phase composition, or the full densitometry settings.
It is important to place the aforementioned method in a modern context. Chiral separation science has advanced significantly since 1992. The search results highlight that current best practices often favor direct separation techniques over derivatization.
Based on the general principles of chiral analysis found in the search results, here are key factors you would need to consider and optimize if you were to adapt or develop a protocol for this compound.
| Factor | Consideration & Modern Approach |
|---|---|
| Separation Strategy | Direct vs. Indirect: Prefer direct separation on a Chiral Stationary Phase (CSP) to avoid derivatization complexities [2]. |
| Technique Selection | HPLC/UPLC-MS/MS: Offers high sensitivity, selectivity, and throughput for bioanalytical applications [5] [6]. |
| Detection Method | Mass Spectrometry (MS): Provides superior specificity, helping to distinguish analytes from matrix interferences [5] [6]. |
| Method Validation | Essential for bioanalytical methods. Follow regulatory guidelines (e.g., FDA) for parameters like sensitivity, accuracy, and precision [5]. |
Given the limitations of the available information, here is a practical path forward for your work:
AN-2025-01 | Version 1.0 | For Research Use Only
This application note summarizes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Indoprofen [1]. The method provides a baseline for researchers to develop and optimize analytical protocols for this compound. The core mobile phase condition is listed, and a general workflow for method optimization is provided to assist in achieving robust separation suitable for various applications, including pharmacokinetic studies [1].
This compound is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class. Robust and optimized HPLC methods are essential for its quantification in pharmaceutical formulations and for monitoring its stability [2]. The development of such methods requires careful optimization of the mobile phase to achieve optimal separation efficiency, peak shape, and analysis time.
3.1 Chemical Reagents
3.2 Instrumentation
3.3 Reported Mobile Phase & Chromatographic Conditions The table below outlines the specific mobile phase condition identified for this compound and a modified condition for mass spectrometry compatibility.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 (UV Detection) | Condition 2 (MS Compatible) |
|---|---|---|
| Mobile Phase | Acetonitrile : Water : Phosphoric acid [1] | Acetonitrile : Water : Formic acid [1] |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | To be optimized (e.g., 1.0 mL/min) | To be optimized |
| Column Temperature | Ambient | Ambient |
| Detection | UV (wavelength to be optimized) | Mass Spectrometry |
3.4 Experimental Workflow The following diagram outlines a systematic workflow for developing and optimizing an HPLC method.
4.1 Mobile Phase Optimization Strategy While a specific mobile phase ratio for this compound was not provided, the general strategy involves systematic adjustment of key parameters:
4.2 Comparison with Related Compounds For context, methods for related drugs like indomethacin are often more established. The table below shows validated methods for indomethacin, which can serve as a reference point for the level of detail required.
Table 2: Example of a Validated HPLC Method for Indomethacin [3]
| Parameter | Details |
|---|---|
| Analyte | Indomethacin and its degradation products |
| Column | Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.2% Phosphoric Acid (50:50, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 237 nm |
| Runtime | 7.5 min |
A foundational mobile phase system for the HPLC analysis of this compound has been presented. The method utilizing acetonitrile, water, and phosphoric acid provides a starting point for further development [1]. Successful method implementation requires optimization of the exact mobile phase ratio, flow rate, and detection wavelength, following the systematic workflow provided. For mass spectrometry applications, phosphoric acid must be substituted with a volatile additive like formic acid [1].
This compound is a non-steroidal anti-inflammatory drug (NSAID), and its analysis typically involves chromatographic techniques. The following sections detail the methodologies identified in the scientific literature.
HPLC is a primary technique for determining this compound in various matrices. The table below summarizes key parameters from two referenced methods:
| Method Parameter | Method 1: Reverse-Phase HPLC (Human Milk) [1] | Method 2: Reverse-Phase UPLC/MS (SIELC Technologies) [2] |
|---|---|---|
| Analytical Column | Reverse-phase column (specific type not stated) [1] | Newcrom R1 (3µm particles for UPLC) [2] |
| Mobile Phase | Not specified in abstract [1] | Acetonitrile (MeCN), Water, Phosphoric Acid [2] |
| Detection | Not specified in abstract [1] | UV or MS-compatible (replace phosphoric acid with formic acid) [2] |
| Sample Matrix | Human milk [1] | Not specified (pharmacokinetics and preparative separation suggested) [2] |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, and concentration [1] | Information not available |
| Key Performance Metric | Average recovery: 95% (RSD 3.2% over 15 days) [1] | Information not available |
Ionic liquids (ILs) have been employed as mobile phase additives in chromatographic separations of profens, including this compound, to improve performance [3].
The following workflow generalizes a protocol for determining this compound in a complex biological matrix, based on the method for human milk [1]. This can serve as a logical starting point for method development.
Figure 1: A generalized workflow for the HPLC determination of this compound, adapted from a method for human milk [1] and a commercial column application [2].
Based on the workflow above, here is a more detailed breakdown of the key steps:
Sample Preparation:
HPLC Analysis:
A significant challenge in compiling these notes is the age and lack of detail in the primary search results.
Therefore, to develop a fully validated protocol for this compound purity testing, you would need to:
This compound (INP), a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class, demonstrates significant photochemical instability when exposed to ultraviolet and visible light. This photolability represents a critical concern during pharmaceutical development, formulation stability, and clinical safety assessment. Like other arylpropionic acid derivatives, this compound undergoes complex photochemical transformations that generate various photoproducts with potential implications for drug safety and efficacy. Recent studies indicate that these photoproducts may contribute to the photosensitivity reactions observed in some patients, making their identification and characterization essential for comprehensive risk assessment [1] [2].
The photodegradation of this compound primarily occurs through decarboxylation mechanisms centered on its propionic acid side chain, yielding several distinct photoproducts that retain the parent drug's chromophore. This retention means photoproducts themselves remain photochemically active, potentially perpetuating phototoxic effects even after the parent drug has degraded. Understanding these transformation pathways requires specialized analytical approaches that can separate, identify, and quantify both this compound and its photodegradation products in various matrices. This application note provides detailed methodologies for comprehensive characterization of this compound photoproducts, supporting both pharmaceutical quality control and phototoxicity assessment [3] [2].
This compound undergoes complex photochemical reactions when exposed to UV-Vis radiation, with the propionic acid chain serving as the primary site of photoreactivity. The dominant reaction pathway involves photodecarboxylation, resulting in the formation of derivative compounds similar to those observed with other arylpropionic acids. Experimental evidence indicates that this compound photophysics is dominated by a singlet-singlet transition of ππ* character, with the drug fluorescing at room temperature with a quantum yield of approximately 0.04. Flash photolysis experiments combined with the absence of phosphorescence at room temperature suggest very weak intersystem crossing, indicating that this compound's photoreactivity occurs primarily from the excited singlet state rather than through triplet-state intermediates [1] [2].
The solvent environment significantly influences this compound's photodegradation pathway. In aqueous buffer systems, irradiation results predominantly in photodecarboxylation and leads mainly to oxidative compounds whose proportions increase with rising oxygen concentration. This oxygen-dependent formation of oxidative photoproducts has important implications for both analytical methodology and understanding the phototoxic potential of this compound and its degradation products. The role of oxygen suggests the potential involvement of reactive oxygen species in the degradation mechanism, which may also contribute to the observed phototoxic effects associated with this drug [1].
Table 1: Primary Photoproducts of this compound and Their Key Characteristics
| Photoproduct | Chemical Name | Structural Features | Formation Pathway |
|---|---|---|---|
| HOINP | 2-[4-(1-hydroxy)ethylphenyl] isoindolin-1-one | Hydroxyethyl substitution | Decarboxylation followed by hydroxylation |
| ETINP | 2-(4-ethylphenyl)isoindolin-1-one | Ethyl substitution | Direct decarboxylation and reduction |
| KINP | 2-(4-acetylphenyl)isoindolin-1-one | Acetyl substitution | Decarboxylation followed by oxidation |
These three major photoproducts—HOINP, ETINP, and KINP—exhibit distinct photophysical properties and photosensitizing potentials. While HOINP and ETINP demonstrate photophysical behavior typical of singlet excited states, KINP's properties are based on its triplet excited state, according to previous research. This difference in excited state behavior has significant implications for their respective photosensitizing capabilities and mechanisms of action [3].
The solvent polarity dramatically affects the absorption and fluorescence properties of HOINP and ETINP. For HOINP, in low-polarity environments, the excited state dipole moment undergoes only a moderate increase (11.5 D) compared to the ground state (4.5 D), suggesting fluorescence arises from a locally excited state. In high-polarity regions, however, the dipole moment strongly increases (42.9 D), indicating emission occurs from a charge transfer state. Similarly, ETINP exhibits charge transfer character in its emitting state across all polarity regions, with calculated excited-state dipole moments of 16.9 D and 31.8 D in low and high-polarity regions, respectively [3].
Absorption and emission spectroscopy serve as fundamental tools for characterizing the photophysical properties of this compound and its photodegradation products. These techniques provide critical information about electronic transitions, excited state behavior, and solvent interactions that influence photochemical reactivity. Absorption spectroscopy typically reveals that this compound photophysics is dominated by a singlet-singlet transition of ππ* character, with maximum absorption in the UV region due to the benzophenone-like chromophore. Emission spectroscopy studies demonstrate that this compound fluoresces at room temperature with a quantum yield of approximately 0.04, while flash photolysis experiments indicate very weak intersystem crossing to triplet states [1] [2].
Solvent-dependent studies provide valuable insights into the photophysical behavior of this compound photoproducts. Research conducted in phosphate buffer, ethanol, and ether reveals how solvent polarity affects the absorption and fluorescence properties of key photoproducts like HOINP and ETINP. These studies utilize the Lippert solvent polarity parameter (Δf) to quantify solvatochromic effects, demonstrating that changes in dipole moment upon excitation vary significantly across different polarity regions. For HOINP, the excited state dipole moment shows a moderate increase (11.5 D) in low-polarity regions compared to the ground state (4.5 D), while in high-polarity regions, it increases dramatically (42.9 D), suggesting emission from a charge transfer state under these conditions [3].
Table 2: Analytical Methods for this compound Photoproduct Separation and Detection
| Analytical Method | Separation Mechanism | Detection System | Key Applications |
|---|---|---|---|
| HPLC with UV detection | Reversed-phase C18 column | UV spectrophotometric | Simultaneous quantification of drug and photoproducts |
| HPLC-MS | Reversed-phase chromatography | Mass spectrometric | Structural identification of photoproducts |
| Spectrofluorimetry | Not applicable | Fluorescence with Tb³⁺ chloride | Detection of oxidative DNA damage |
| Capillary electrophoresis | Capillary zone electrophoresis | UV or MS detection | Rapid screening of photodegradation |
High-performance liquid chromatography coupled with various detection systems represents the most widely employed approach for separation and quantification of this compound photoproducts. Reversed-phase chromatography using C18 columns provides excellent separation of this compound from its major photoproducts, with methods typically achieving complete analysis in less than 10 minutes. The chromatographic conditions must be carefully optimized to resolve all components of interest, including the parent drug and its ethyl, hydroxyethyl, and acetyl derivatives. For quantitative analysis, validation parameters including specificity, linearity, accuracy, precision, and detection limits must be established according to ICH guidelines to ensure method reliability [4] [5].
Mass spectrometric detection coupled with liquid chromatography provides powerful structural characterization capabilities for identifying unknown photodegradation products. HPLC-MS systems enable both separation of complex photoproduct mixtures and determination of molecular weights and fragmentation patterns that facilitate structural elucidation. The application of tandem mass spectrometry (MS/MS) further enhances structural characterization by providing detailed information about product ion spectra, helping to confirm the identity of suspected photoproducts and identify novel degradation compounds. These techniques are particularly valuable for studying the complex photodegradation pathways of this compound and other photoreactive NSAIDs [6].
This compound and its photoproducts can induce phototoxic effects through several distinct mechanisms, with electron transfer and energy transfer processes representing the primary pathways for photosensitized damage to biological molecules. Research indicates that certain this compound photoproducts, particularly HOINP and ETINP, do not produce thymine dimers through photosensitization but instead induce photooxidative damage via an electron transfer mechanism. This electron transfer process can result in oxidation of cellular components including lipids, proteins, and DNA, potentially leading to mutagenesis, carcinogenesis, and cell death [3] [6].
The photophysical properties of this compound photoproducts directly influence their photosensitizing behavior. While HOINP and ETINP exhibit photophysical properties typical of singlet excited states, KINP's behavior is based on its triplet excited state, aligning with previous work on similar compounds. This difference in excited state behavior translates to varying photosensitizing mechanisms, with triplet state species more likely to participate in energy transfer processes that generate reactive oxygen species like singlet oxygen, while singlet state species may preferentially participate in electron transfer reactions. Understanding these structure-activity relationships is essential for predicting and mitigating the phototoxic potential of this compound photoproducts [3].
Multiple analytical approaches have been developed to evaluate the DNA-damaging potential of photosensitized anti-inflammatory drugs and their photoproducts. Spectrofluorimetric methods using terbium (III) chloride (Tb³⁺) offer a sensitive approach for detecting photoinduced DNA damage. Tb³⁺ exhibits weak fluorescence in aqueous solution but demonstrates significantly enhanced emission upon binding to damaged DNA, particularly at lesions involving guanine oxidation. This method provides a sensitive, inexpensive probe for UV-induced damage in nucleic acids and has been successfully applied to study the photogenotoxic effects of various NSAIDs [6].
Mass spectroscopic techniques complement fluorimetric methods by providing specific information about the nature and extent of DNA damage. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can identify specific nucleobase modifications and strand breaks resulting from photosensitized reactions. Additionally, gel electrophoresis with ³²P-end-labeled oligonucleotides enables the detection of alkali-labile lesions photosensitized by electron transfer mechanisms. These techniques have demonstrated that this compound photoproducts can induce DNA damage through photooxidative pathways, with the extent of damage correlating with the electrochemical properties and excited state energies of the photosensitizing compounds [6] [7].
Graphical Abstract 1: Integrated workflow for assessing this compound phototoxicity and DNA damage mechanisms, combining photoproduct generation with biological effect evaluation.
The International Conference on Harmonization (ICH) provides standardized frameworks for photostability testing of pharmaceutical substances and products. ICH Guideline Q1B outlines specific requirements for evaluating drug photosensitivity, including detailed protocols for light sources, sample presentation, and data interpretation. According to these guidelines, photostability testing should be performed using two complementary light source options: Option 1 employs an artificial daylight fluorescent lamp combining visible and UV outputs that produces emission similar to the D65/ID65 standard, while Option 2 combines a cool white fluorescent lamp with a near ultraviolet lamp emitting in the 320-400 nm range with maximum energy between 350-370 nm [5].
For forced degradation studies of this compound, samples should be placed in chemically inert, transparent containers and exposed to controlled irradiation. The exposure conditions must be carefully calibrated and justified based on the drug's photosensitivity and the intensity of the light sources. During method validation, temperature must be rigorously controlled, typically maintained at 25°C using dedicated cooling systems, especially when radiant power values exceed 350 W/m². These standardized conditions ensure reproducible assessment of this compound's photodegradation profile and facilitate reliable comparison of results across different laboratories and studies [5].
Chromatographic separation of this compound and its major photoproducts can be achieved using a reversed-phase HPLC method with UV detection. The following protocol has been adapted from validated methods for similar photoreactive NSAIDs:
Reagents and Materials:
Mobile Phase Preparation: Prepare a binary mobile phase system consisting of:
Chromatographic Conditions:
Sample Preparation: Dissolve this compound samples in appropriate solvent (e.g., methanol/water mixture) at concentration of approximately 1 mg/mL. Filter through 0.45 μm membrane filter before injection. For photodegradation studies, expose samples to controlled UV irradiation (e.g., 266 nm) for varying time periods before analysis [4] [5].
Graphical Abstract 2: Comprehensive HPLC analysis workflow for this compound photoproduct separation and quantification, from sample preparation to data interpretation.
The comprehensive identification and characterization of this compound photoproducts requires a multidisciplinary approach combining advanced analytical techniques with standardized photostability testing protocols. The methodologies outlined in this application note provide robust frameworks for separating, identifying, and quantifying the major photodegradation products of this compound, supporting both pharmaceutical development and safety assessment. As regulatory agencies increasingly emphasize the importance of photosafety evaluation during drug development, these protocols offer practical guidance for compliance with ICH guidelines and other regulatory requirements [5].
Understanding the phototoxic potential of this compound photoproducts remains particularly important, as these compounds may contribute to the photosensitivity reactions associated with the parent drug. The correlation between photophysical properties, electrochemical behavior, and photosensitizing capabilities provides valuable insights for structure-activity relationship studies and risk assessment. By implementing the standardized protocols described in this document, researchers and drug development professionals can ensure comprehensive characterization of this compound's photodegradation profile, ultimately supporting the development of safer pharmaceutical products with reduced phototoxic potential [3] [6] [7].
Indomethacin DNA photosensitization represents a significant concern in pharmaceutical development due to its potential to cause photogenotoxic effects that may lead to adverse clinical outcomes. As a non-steroidal anti-inflammatory drug (NSAID), indomethacin exhibits photochemical properties that, upon exposure to ultraviolet or visible light, can initiate molecular events resulting in DNA damage. This phenomenon falls under the broader category of drug-induced photosensitivity, which regulatory agencies like the FDA and EMA require to be evaluated during drug development. Understanding these mechanisms is crucial not only for risk assessment but also for developing strategies to mitigate such effects in final pharmaceutical formulations.
The phototoxicity of indomethacin primarily occurs through two interconnected mechanisms. First, upon light absorption, indomethacin can enter an excited state that directly transfers energy to DNA molecules, leading to strand breaks and photolesions. Second, and more significantly, the excited indomethacin molecule can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) including singlet oxygen (¹O₂) and superoxide anions (•O₂⁻), which subsequently oxidize DNA bases and cause strand breaks [1]. This ROS-mediated mechanism is particularly concerning as it can occur under physiological conditions and potentially lead to mutagenic consequences if not properly repaired by cellular mechanisms. Recent studies have demonstrated that indomethacin exhibits moderate photosensitizing efficiency compared to other NSAIDs like ketoprofen and benzophenone, with singlet oxygen quantum yield being a determining factor in its phototoxic potential [1].
Table 1: Key Mechanisms of Indomethacin Phototoxicity
| Mechanism | Description | Key Detection Methods |
|---|---|---|
| Direct Photointeraction | Direct energy transfer from excited indomethacin to DNA bases | UV-Vis spectroscopy, Fluorescence quenching |
| ROS-Mediated Oxidation | Generation of singlet oxygen and superoxide that oxidize DNA | Electron spin resonance, Fluorescent ROS probes |
| Strand Break Formation | Cleavage of single-stranded DNA backbone | Gel electrophoresis, GO-based fluorescence assays |
| Photoproduct Formation | Covalent modifications of DNA bases | LC-MS, Immunoassays for specific lesions |
A comprehensive assessment of indomethacin-mediated DNA photosensitization requires an integrated approach combining multiple analytical techniques to capture different aspects of the phototoxic response. The experimental strategy should encompass three primary domains: (1) detection of DNA strand breaks and direct DNA damage, (2) characterization of indomethacin photodegradation and stability profiles, and (3) evaluation of formulation-based mitigation strategies. This multi-tiered approach provides complementary data streams that collectively inform both the risk assessment and potential formulation solutions. When designing these experiments, careful consideration must be given to physiological relevance, including appropriate pH conditions (7.4), temperature control (37°C), and ionic strength that mimic the in vivo environment where these reactions would occur [1].
Regulatory guidelines from ICH Q1B and other standards provide frameworks for photosensitivity testing but leave specific methodological details to researcher discretion. This protocol incorporates the RAP (Qualitative Assessment Process) methodology recommended by WHO, which emphasizes rapid instability verification and real-time assessment of pharmaceutical products [2]. Additionally, the forced degradation approach should be implemented to ensure 10-20% degradation of indomethacin, which provides sufficient photoproduct formation for analysis while avoiding complete degradation that would complicate interpretation [3]. This balanced approach ensures generated data meets both scientific and regulatory requirements.
The following workflow diagrams illustrate the two primary experimental streams for assessing indomethacin photosensitization: the DNA damage evaluation pathway and the photostability assessment framework.
Diagram 1: DNA Damage Assessment Workflow (21 words)
Diagram 2: Photostability Testing Workflow (19 words)
The graphene oxide (GO) fluorescence quenching method provides a rapid, high-throughput approach for detecting single-stranded DNA breaks induced by photosensitizers like indomethacin under physiological conditions. This protocol exploits the differential affinity between GO and DNA structures, where broken DNA fragments exhibit stronger adsorption to GO, resulting in enhanced fluorescence quenching of dye-labeled DNA probes [1].
Materials and Reagents:
Equipment:
Procedure:
This protocol details the physicochemical characterization of indomethacin photodegradation using complementary analytical techniques to understand solid-state and formulation stability.
Materials and Reagents:
Equipment:
Procedure:
A. Sample Preparation for Solid-State Studies:
B. FTIR Analysis:
C. DSC Characterization:
D. Data Interpretation:
Table 2: Typical Experimental Results for NSAID Photosensitization Screening
| Photosensitizer | % DOF (20 min UV) | Relative Efficiency | Singlet Oxygen Quantum Yield | Recommended Testing Concentration |
|---|---|---|---|---|
| Benzophenone | 72.5 ± 3.2% | High | 0.35 | 10-20 μM |
| Ketoprofen | 58.3 ± 2.8% | Medium-High | 0.28 | 10-20 μM |
| Naproxen | 45.6 ± 3.1% | Medium | 0.17 | 20-30 μM |
| Indomethacin | 32.1 ± 2.5% | Medium-Low | 0.14 | 20-30 μM |
| Norfloxacin | 28.7 ± 2.9% | Low | 0.12 | 20-30 μM |
Data adapted from graphene oxide screening method under standardized conditions (20 min UV irradiation, 20 μM drug concentration, 100 nM DNA) [1].
The decrease in fluorescence (% DOF) shows a direct correlation with the photosensitizing efficiency of each compound. Indomethacin demonstrates moderate photosensitizing potential compared to other NSAIDs, with approximately 32% DOF under standard conditions. This places it in the medium-low risk category, but still warrants formulation strategies to mitigate phototoxicity in clinical products.
Table 3: Optimization Parameters for Indomethacin Photostability Testing
| Parameter | Recommended Conditions | Alternative Options | Key Considerations |
|---|---|---|---|
| DNA Sequence | 5'-GGAAGGTGTGGAAGG-3' | Custom purine-rich sequences | Avoid pyrimidines to prevent dimer formation interference |
| Drug Concentration | 20 μM (screening) 1-50 μM (dose-response) | Adjust based on solubility | Maintain physiological relevance while ensuring detectable signal |
| UV Irradiation Time | 20 min (standard) 0-40 min (kinetics) | Adjust based on lamp intensity | Calibrate to achieve 10-20% degradation for optimal detection |
| GO Concentration | 2 μg/mL (final) | 1-5 μg/mL (optimization range) | Higher concentrations increase quenching but may reduce sensitivity |
| Incubation Time | 10 min (GO with DNA) | 5-15 min (timecourse) | Ensure equilibrium binding while maintaining high-throughput |
For comprehensive risk assessment, data should be interpreted through multiple analytical perspectives:
Dose-Response Relationships: Plot % DOF against both indomethacin concentration and UV irradiation time. These kinetic profiles provide insights into the photosensitization efficiency and help establish safety thresholds. The linear range of the response should be determined for quantitative assessments.
Comparative Benchmarking: Compare indomethacin results against reference compounds with known phototoxic potential (e.g., ketoprofen as medium-high benchmark, norfloxacin as low benchmark). This relative ranking contextualizes the absolute values obtained experimentally.
Formulation Efficacy Assessment: When testing protective strategies like cyclodextrin complexation, calculate the photoprotection factor as the ratio of degradation rate constants for free versus complexed indomethacin. Values greater than 1 indicate protective effect, with higher values representing better photostabilization [3].
Statistical Analysis: Perform triplicate measurements for each condition and express results as mean ± standard deviation. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing) to determine significance of observed differences between formulations and conditions.
The GO-based screening method offers several advantages over conventional techniques for detecting DNA photosensitization. Traditional approaches like comet assay, Ames test, gel electrophoresis, and immunological assays often require extensive sample processing, radioactive labeling, or enzymatic digestion, making them time-consuming and less suitable for high-throughput screening [1]. In contrast, the GO method enables rapid analysis of multiple samples in parallel under physiological conditions with minimal processing steps. The salt stability of GO dispersions represents a significant advantage over gold nanoparticle-based methods, which aggregate under physiological salt concentrations, limiting their application [1].
However, researchers should be aware of several methodological limitations. The purine-only DNA sequence, while necessary to prevent confounding pyrimidine dimer formation, may not fully represent the photosensitization behavior with natural DNA sequences containing all bases. Additionally, the simplified in vitro system lacks cellular components like DNA repair enzymes and antioxidant defenses that modulate phototoxicity in biological systems. Therefore, positive results from this screening should be followed by cell-based assays for comprehensive risk assessment.
Low Fluorescence Signal: Ensure Texas Red-labeled DNA is properly stored in the dark at -20°C. Check instrument calibration and lamp energy. Verify that GO dispersion is fresh and properly sonicated before use.
High Background in Controls: Include appropriate controls to identify contamination sources. Ensure all buffers are filtered and free of fluorescent impurities. Check that UV light source is properly shielded to prevent stray light exposure to control samples.
Poor Reproducibility: Standardize sample preparation protocols, particularly for GO dispersion and mixing procedures. Control environmental factors like temperature and humidity during irradiation steps. Use fresh drug solutions to avoid precipitation or degradation.
Non-linear Dose Response: Verify drug solubility across concentration range. Check for inner filter effects at high drug concentrations that may attenuate light penetration. Ensure irradiation time is within linear response range determined during method validation.
These application notes provide comprehensive protocols for evaluating indomethacin-mediated DNA photosensitization using innovative graphene oxide-based screening and complementary physicochemical characterization techniques. The methodologies balance technical robustness with practical implementation considerations, enabling reliable assessment of photogenotoxic potential during drug development. The integrated approach facilitates both risk identification and formulation optimization, supporting the development of safer pharmaceutical products with reduced photosensitivity concerns.
The regulatory relevance of these protocols is enhanced through alignment with ICH guidelines and WHO-recommended RAP methodology, providing standardized approaches for photosensitivity assessment [2]. Furthermore, the inclusion of formulation mitigation strategies like β-cyclodextrin complexation offers practical solutions to identified photostability issues, bridging the gap between analytical detection and pharmaceutical development [3]. Implementation of these protocols should be tailored to specific development stages, with screening approaches suitable for early development and comprehensive characterization reserved for final formulation optimization.
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class that was previously marketed but later withdrawn from global markets due to safety concerns, particularly gastrointestinal toxicity and bleeding complications [1]. Despite its withdrawal, this compound remains a molecule of significant interest for drug repurposing initiatives due to its potential anti-cancer properties and recently discovered activity in modulating SMN2 splicing in spinal muscular atrophy (SMA) models [1]. The compound exhibits a dual mechanism of action, functioning both as a traditional cyclooxygenase (COX) inhibitor and through several COX-independent pathways that remain incompletely characterized [1].
High-throughput screening (HTS) represents a powerful approach to identify novel therapeutic applications for existing drug compounds [2]. The implementation of cell-based HTS platforms allows for the rapid investigation of thousands of compounds while maintaining biological relevance [2]. For this compound, HTS strategies have successfully identified previously unrecognized molecular targets, including its unique ability to promote SMN2 exon 7 inclusion—an effect not observed with other NSAIDs—suggesting a specific mechanism of action distinct from its anti-inflammatory properties [1]. This application note provides detailed protocols for implementing this compound in cell-based HTS assays to identify novel therapeutic applications and elucidate its COX-independent mechanisms of action.
Table 1: Key Components of HTS Platform for this compound Screening
| Component | Specification | Application Notes |
|---|---|---|
| Cell Lines | HCT116 human colon cancer cells [3], C33a cervical carcinoma cells [1], SMA patient fibroblasts [1] | HCT116 useful for COX-independent mechanism studies; SMA models for splicing modulation |
| Compound Libraries | FDA-approved compounds, Kinase inhibitors, Epigenetic modifiers [2] | Include this compound as reference compound for comparative screening |
| Screening Format | 384-well plates [2] | 800 cells/well optimal density for proliferation assays |
| Detection Methods | Luciferase reporter assays [1], Proteomic analysis [3], Viability assays | Luminescence readouts provide sensitivity for splicing modulation studies |
| Automation Systems | BioTek EL406 liquid dispenser [2], LiCONiC incubators | Pulse centrifugation post-seeding improves well-to-well consistency |
The screening methodology for this compound builds upon established HTS protocols for NSAID repurposing [2]. Quantitative high-throughput screening (qHTS) approaches enable the concentration-dependent profiling of this compound effects across multiple cell models [2]. For this compound, particular attention must be paid to its solubility limitations in aqueous solutions, which can be addressed through appropriate formulation approaches [1]. The implementation of counter-screening assays is essential to differentiate specific therapeutic effects from general cytotoxicity, particularly given this compound's known gastrointestinal toxicity profile [1].
Diagram 1: HTS assay design workflow for this compound screening, highlighting critical optimization parameters including cell line selection, dose-response calibration, and compound formulation.
Seed HCT116 cells in black-walled, clear-base 384-well plates at a density of 800 cells/well in 40 μL of phenol-red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) [2]. Charcoal stripping removes hormones and growth factors that could interfere with signaling assays.
Pulse-centrifuge plates briefly at 300 × g for 1 minute to ensure even cell distribution and adhesion to well bottoms [2].
Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified environment using HTS-optimized incubators (e.g., LiCONiC) to ensure stable environmental conditions [2].
Prepare this compound stock solutions at 50 mM concentration in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes [1].
Serially dilute this compound in assay medium to create working concentrations ranging from 0.1 μM to 100 μM, maintaining a constant DMSO concentration of 0.3% across all treatments, including vehicle controls [2].
Remove spent media from cells using a BioTek EL406 plate washer or similar system with careful aspiration to prevent disruption of the cell monolayer [2].
Add compound treatments using liquid dispensers with 5 μL cassette at high flow rate, ensuring rapid and consistent compound delivery across all wells [2].
Include appropriate controls: vehicle (0.3% DMSO), positive controls for cell death (e.g., 10 μM panobinostat), and negative controls for viability (untreated cells) on each plate [2].
Incubate treated cells for 48 hours at 37°C with 5% CO₂ to allow for compound effects on gene expression and protein modulation [3].
Assess cell viability using Real Time-Glo MT Cell Viability Assay or similar homogeneous luminescent assays according to manufacturer protocols [2].
Measure apoptosis induction via caspase activation assays or Annexin V staining for secondary confirmation of mechanistic effects [3].
Fix cells for high-content imaging by adding 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 for intracellular target staining [2].
Utilize C33a cervical carcinoma cells stably transfected with a luciferase reporter system coupled to SMN2 minigene under control of the CMV promoter [1].
Maintain reporter cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics (e.g., 500 μg/mL G418) to maintain plasmid integrity [1].
Plate reporter cells in 384-well format at 5,000 cells/well and incubate for 24 hours to reach 70-80% confluence at time of treatment [1].
Treat reporter cells with this compound at concentrations ranging from 1 μM to 100 μM for 24 hours [1].
Include NSAID controls such as ibuprofen, indomethacin, and aspirin at equivalent concentrations to verify the specificity of this compound's effect on SMN2 splicing [1].
Measure luciferase activity using commercial kits according to manufacturer protocols, normalizing to protein content or cell viability to account for potential cytotoxicity [1].
Validate hits in SMA patient fibroblast lines to confirm physiological relevance of splicing modulation observed in reporter systems [1].
Culture HCT116 cells in 75 cm² flasks until 50% confluent, then treat with IC₅₀ concentration of this compound (approximately 316 μM) for 48 hours [3].
Harvest cells by trypsinization, followed by three washes with ice-cold PBS and centrifugation at 1,500 × g for 10 minutes at 4°C [3].
Lyse cells using urea/thiourea buffer (7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, 1 mM PMSF) with 30-minute incubation on ice followed by vortexing and room temperature incubation [3].
Clarify lysates by centrifugation at 15,000 × g for 30 minutes at 4°C to remove particulate material [3].
Separate proteins using immobilized pH gradient (IPG) strips (24 cm, pH 3-10) rehydrated with 450 μL of solubilizing solution containing 260 μg total protein [3].
Perform isoelectric focusing with progressive voltage increase from 500 V to 8,000 V with a limiting current of 15 μA/strip for a total of 69,920 Vh [3].
Equilibrate strips for 15 minutes in buffer containing 1% DTT followed by 15 minutes in buffer with 2.5% iodoacetamide [3].
Perform second-dimension separation on 12.5% SDS-polyacrylamide gels at 10 mA/gel for 30 minutes followed by 25 mA/gel until dye front reaches bottom [3].
Visualize protein spots using silver staining or SYPRO Ruby fluorescent stain according to manufacturer protocols [3].
Analyze gel images with ImageMaster 2D Elite software or similar to identify differentially expressed protein spots between treated and control samples [3].
Excise spots of interest and digest with trypsin (20 μg/mL in 25 mM ammonium bicarbonate) overnight at 37°C [3].
Identify proteins by peptide mass fingerprinting using MALDI-TOF mass spectrometry, searching resulting maps against SWISS-PROT/TrEMBL databases with PeptIdent software [3].
Table 2: Key Parameters for this compound HTS Data Analysis
| Parameter | Calculation Method | Acceptance Criteria | |---------------|------------------------|--------------------------| | Z'-factor | 1 - (3 × σₚₒₛ + 3 × σₙₑ₉) / |μₚₒₛ - μₙₑ₉| | >0.5 for excellent assays [2] | | Signal-to-Noise | (μₚₒₛ - μₙₑ₉) / σₙₑ₉ | >3 for robust screening [2] | | Coefficient of Variation | (σ / μ) × 100 | <20% for plate homogeneity [2] | | Hit Selection | >3 × MAD from median | Tailored based on screening goals [2] |
Confirm protein targets identified through proteomic analysis by western blotting using specific antibodies for candidates such as Wnt1-inducible signaling pathway protein 1, Bcl-2-related protein A1, and mitogen-activated protein kinase [3].
Evaluate apoptosis induction through multiple methods including caspase-3/7 activation, Annexin V/propidium iodide staining, and mitochondrial membrane potential assessment [3].
Investigate effects on signaling pathways particularly focusing on MAPK/Erk signaling given the established connection between NSAIDs and this pathway [4].
Examine membrane-mediated mechanisms using fluorescence lifetime imaging and Laurdan polarization assays to assess potential changes in membrane lateral heterogeneity [5].
Diagram 2: Proposed mechanisms of action for this compound, highlighting both canonical COX-dependent pathways and alternative mechanisms identified through target-agnostic screening approaches.
The anti-proliferative effects of this compound make it particularly valuable for oncology-focused HTS campaigns. Implementation of this compound in combination screens with standard chemotherapeutic agents can identify synergistic interactions and potential resistance-modifying activities [3]. The compound's ability to modulate sEV PD-L1 secretion—a mechanism shared with other NSAIDs like ibuprofen—suggests potential applications in immuno-oncology, particularly in combination with immune checkpoint inhibitors [6]. Screening approaches should include appropriate co-culture models with immune cells to fully characterize these effects.
While this compound's COX inhibitory activity is well-established, HTS approaches can elucidate its COX-independent immunomodulatory mechanisms [3]. Cell-based screens focusing on NF-κB signaling, cytokine secretion profiles, and immune cell activation can identify novel applications for inflammatory and autoimmune conditions. The compound's potential membrane effects may alter receptor clustering and signaling platform organization, providing additional mechanisms for immunomodulation [5].
The unique ability of this compound to promote SMN2 exon 7 inclusion positions it as a valuable tool compound for developing spinal muscular atrophy therapeutics [1]. HTS campaigns focusing on splicing modulation should include appropriate reporter constructs and validation in patient-derived cells. The blood-brain barrier permeability of this compound analogs could be optimized through medic chemistry approaches informed by HTS data, potentially expanding applications to other neurological disorders.
This compound represents a promising candidate for drug repurposing through cell-based high-throughput screening approaches. The protocols detailed in this application note provide a framework for identifying novel therapeutic applications and elucidating the molecular mechanisms underlying its COX-independent effects. Implementation of these methods requires careful attention to compound solubility, appropriate control selection, and validation strategies to distinguish specific therapeutic effects from general cytotoxicity. The continued investigation of this compound through HTS campaigns offers significant potential for discovering new therapeutic applications that leverage its unique mechanistic profile while potentially mitigating its historical safety concerns through targeted delivery approaches or chemical optimization.
The fundamental goal in Spinal Muscular Atrophy (SMA) research is to increase functional, full-length Survival Motor Neuron (SMN) protein derived from the SMN2 gene. The techniques below are centered on this objective.
Table 1: Key Reagents for SMN Protein Detection
| Reagent / Assay | Specificity / Purpose | Key Characteristics & Applications |
|---|---|---|
| 4F11 Monoclonal Antibody [1] | Specifically recognizes human SMN protein; does not cross-react with native mouse Smn. | Ideal for detecting SMN2-derived human SMN protein in transgenic mouse models or patient-derived cells without background interference. |
| SMN2 Reporter Assay [2] | Cell-based system designed to faithfully measure full-length SMN expression from the SMN2 gene. | Reproducibly detects increases in SMN protein from compound screening; useful for evaluating changes at transcriptional and splicing levels. |
| Western Blot Analysis [1] [3] | Standard technique for quantifying SMN protein levels and detecting different isoforms (full-length vs. truncated). | Used with specific antibodies (e.g., 4F11) to confirm increases in full-length SMN protein in cell or tissue lysates following treatment. |
This protocol is adapted from methods used to validate the 4F11 antibody and assess SMN protein stability [1] [3].
1. Cell Culture and Treatment
2. Protein Extraction and Quantification
3. Western Blot
4. Data Analysis
Below is a workflow diagram that summarizes this protocol:
This protocol is based on a designed reporter assay that measures full-length SMN2 expression [2].
1. Assay Principle
2. Cell Seeding and Transfection
3. Compound Treatment
4. Reporter Signal Measurement
5. Data Analysis
While the exact mechanism of indoprofen is not available, research on indomethacin and related strategies provides strong mechanistic insights.
Table 2: Potential Mechanisms for Modulating SMN2
| Mechanism | Supporting Evidence | Experimental Approach for Validation |
|---|---|---|
| Induction of Heat Shock Response (HSR) [4] [5] | Heat shock and certain NSAIDs can lower the temperature threshold for HSR, correcting SMN2 splicing. | Treat cells with compound and measure levels of Heat Shock Factor 1 (HSF1) activation, Hsp70 expression, and subsequent full-length SMN2 mRNA. |
| Inhibition of COX Enzymes [6] [7] | Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX-1 and COX-2). The link to SMN is less direct but may involve reducing inflammatory pathways. | Assess prostaglandin E2 (PGE2) levels in cell culture supernatant after treatment via ELISA. |
| Stabilization of SMN Protein [3] | Clinical severity of SMA is linked to the stability and oligomerization ability of SMN protein. | Co-immunoprecipitation (Co-IP) assays can be used to test if a compound enhances the self-oligomerization of SMN or its interaction with binding partners like Gemin2. |
The following diagram illustrates the primary hypothesized mechanism involving the heat shock response:
I hope these detailed application notes and protocols provide a robust foundation for your research on SMN2-derived protein measurement. Should you require further clarification or have more specific questions, please feel free to ask.
Indoprofen is a chiral nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class (profens) that was withdrawn from clinical use due to hepatotoxicity concerns. Like other profens, this compound exhibits stereoselective metabolism where the anti-inflammatory activity resides primarily in the S-(+)-enantiomer through cyclooxygenase inhibition. A remarkable metabolic feature of this compound is its ability to undergo metabolic chiral inversion, a process where the less active R-(-)-enantiomer converts to the more active S-(+)-enantiomer via an acyl-CoA thioester intermediate. This biotransformation has significant pharmacological implications as it affects both therapeutic efficacy and toxicity profiles of the drug. Understanding these metabolic pathways is crucial in drug development, particularly for predicting stereoselective disposition and potential hepatotoxicity associated with profen-class drugs. [1] [2]
The liver microsome incubation model provides an invaluable in vitro system for studying drug metabolism without the complexity of whole organisms. Liver microsomes contain membrane-bound drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and uridine 5'-diphospho-glucuronosyltransferases (UGTs), which are responsible for Phase I and Phase II metabolism of most clinically used drugs. The experimental approach using liver microsomes allows researchers to investigate metabolic stability, identify metabolic pathways, and evaluate enzyme kinetics under controlled conditions. For chiral drugs like this compound, this system enables detailed investigation of stereoselective metabolism and the enantiomeric interconversion processes that occur in vivo. [1] [3]
Table 1: Key Properties of this compound Enantiomers
| Property | R-(-)-Indoprofen | S-(+)-Indoprofen |
|---|---|---|
| Pharmacological Activity | Minimal anti-inflammatory activity | Potent anti-inflammatory activity |
| Metabolic Fate | Undergoes chiral inversion to S-(+) form | Limited inversion to R-(-) form |
| Primary Metabolic Pathways | Chiral inversion, hydroxylation | Acyl glucuronidation, hydroxylation |
| Enzyme Involvement | Acyl-CoA synthetase, Epimerase | CYP2C9, UGTs |
The incubation procedure follows a standardized workflow designed to maintain enzyme activity and ensure reproducible results:
Preparation of incubation mixture: In a 96-well assay block plate, add 375 μL of potassium phosphate buffer (100 mM, pH 7.4), 75 μL of liver microsomes (0.5 mg/mL final protein concentration), and 25 μL of this compound solution (1 μM final concentration). Include appropriate controls: negative controls without NADPH and without substrate, and positive controls with known metabolic profiles (e.g., buspirone, propranolol, diclofenac). [3]
Pre-incubation: Equilibrate the incubation mixture for 5 minutes at 37°C with gentle shaking in a temperature-controlled heating block.
Reaction initiation: Add 25 μL of NADPH Regenerating System to initiate the metabolism reaction. For time-course studies (0, 15, 30, 60, 90, and 120 minutes), initiate reactions sequentially with appropriate timing.
Incubation: Maintain the reaction mixture at 37°C with continuous gentle agitation to ensure homogeneous mixing and temperature stability.
Reaction termination: At designated time points, transfer 100 μL aliquots from incubation mixture to pre-cooled plates containing 555 μL of ice-cold quenching solution (acetonitrile with internal standard). Immediately mix thoroughly to denature enzymes and stop the reaction.
Sample processing: Centrifuge the quenched samples at 3000 rpm for 20 minutes at 4°C to precipitate proteins. Transfer 30 μL of supernatant to analysis plates and dilute fivefold with 1:2 (v/v) acetonitrile/water mixture prior to LC-MS/MS analysis. [3]
Figure 1: Experimental Workflow for this compound Incubation in Liver Microsomes
The enantiomeric composition of this compound following microsomal incubation can be determined using High-Performance Thin-Layer Chromatography (HPTLC) with chiral derivatization:
For more sensitive analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior detection and quantification:
Comprehensive metabolite profiling should include:
Table 2: Analytical Parameters for this compound and Metabolite Quantification
| Analyte | Retention Time (min) | MRM Transition | Internal Standard | Linear Range | LLOQ |
|---|---|---|---|---|---|
| R-(-)-Indoprofen | 6.8 | 357.2→313.1 | Albendazole | 1-1000 nM | 1 nM |
| S-(+)-Indoprofen | 7.4 | 357.2→313.1 | Albendazole | 1-1000 nM | 1 nM |
| 2-Hydroxythis compound | 5.9 | 373.1→329.1 | Albendazole | 5-500 nM | 5 nM |
| 3-Hydroxythis compound | 6.2 | 373.1→329.1 | Albendazole | 5-500 nM | 5 nM |
| FLX-S-acyl-CoA | 8.7 | 1028.3→507.1 | Ibuprofen-S-acyl-CoA | 0.5-50 nM | 0.5 nM |
| FLX-S-acyl-GSH | 7.1 | 683.2→354.1 | Ibuprofen-S-acyl-GSH | 0.1-10 nM | 0.1 nM |
The chiral inversion process of this compound follows a three-step mechanism: (1) enantioselective formation of an acyl-CoA thioester intermediate preferentially with the R-(-)-enantiomer; (2) epimerization of the R-(-)-acyl-CoA to S-(+)-acyl-CoA via a 2-aryl-2-propenoyl-CoA intermediate; and (3) hydrolysis to form the S-(+)-enantiomer. After incubation of R-(-)-indoprofen with liver microsomes, an appreciable enrichment in the S-(+)-enantiomer is typically observed, with the S(+)/R(-) ratio reaching a maximum after approximately 60 minutes of incubation. This inversion rate is significantly enhanced in phenobarbital-induced microsomes compared to non-induced microsomes, indicating the involvement of inducible enzymes in this metabolic pathway. When incubating the S-(+)-enantiomer, only a small decrease in the S(+)/R(-) ratio is observed, demonstrating the unidirectional preference of the chiral inversion process. [1]
The kinetic parameters of this compound metabolism should be calculated using standard enzyme kinetic models. For metabolic stability assessment, the in vitro half-life (t₁/₂) is determined from the natural logarithm of percent parent compound remaining versus time. The substrate depletion approach is particularly useful for high-throughput screening, where compounds are classified as unstable (t₁/₂ < 30 minutes) or stable (t₁/₂ > 30 minutes). This classification helps identify compounds with potential high clearance and poor oral bioavailability early in drug discovery. For this compound, special attention should be paid to differences in metabolic rates between enantiomers, as this has implications for both efficacy and toxicity. [3]
Enzyme induction significantly influences this compound metabolism. Studies demonstrate that phenobarbital induction increases the S(+)/R(-) ratio by approximately 2-3 fold compared to non-induced microsomes, indicating enhanced chiral inversion capacity. This suggests that phenobarbital-inducible enzymes, particularly specific CYP isoforms, play a crucial role in the metabolic inversion pathway. Additionally, pretreatment with anti-inflammatory agents such as NSAIDs can diminish certain metabolic activities, potentially through interference with the arachidonic acid cascade or acute phase response pathways. These induction and inhibition effects should be carefully considered when extrapolating in vitro metabolic data to in vivo predictions, particularly in special populations or cases of polypharmacy. [1] [4]
Figure 2: Metabolic Pathways of this compound in Liver Microsomes
Several technical challenges may arise during this compound microsomal incubation studies:
Implement rigorous quality control procedures to ensure data reliability:
The liver microsome incubation model for studying this compound metabolism has broad applications in drug discovery and development. Firstly, it enables early metabolic stability assessment during lead optimization, helping medicinal chemists identify structural features that contribute to excessive clearance or problematic metabolic pathways. The detection of reactive metabolites, particularly acyl glucuronides and acyl-CoA thioesters, provides insights into potential idiosyncratic hepatotoxicity mechanisms observed with several withdrawn profen-class drugs. Furthermore, understanding the stereoselective metabolism of chiral drugs like this compound assists in making critical decisions about whether to develop the drug as a single enantiomer or racemic mixture. [1] [2]
The experimental approaches described for this compound can be extended to other arylpropionic acid derivatives, including ibuprofen, flunoxaprofen, and related NSAIDs. The principles of studying metabolic chiral inversion apply broadly to this drug class, enabling comparative metabolism studies and structure-metabolism relationship analyses. Additionally, the methodology supports enzyme kinetic characterization, allowing determination of parameters such as Vmax, Km, and Ki for specific metabolic pathways. This information is invaluable for predicting drug-drug interactions and understanding interindividual variability in drug response due to genetic polymorphisms in drug-metabolizing enzymes. [5] [2]
From a regulatory perspective, comprehensive metabolism studies using liver microsomes provide critical data required for investigational new drug (IND) applications. The identification of major metabolic pathways, potential reactive intermediates, and enzyme involvement fulfills key regulatory requirements and supports the safe transition of drug candidates from preclinical to clinical development. By implementing these robust and standardized protocols, researchers can generate high-quality, reproducible data that enhances understanding of profen metabolism while contributing to the development of safer chiral pharmaceuticals.
Indoprofen's potential to cause gastrointestinal bleeding is a well-documented reason for its market withdrawal. The quantitative and qualitative data on these risks are summarized in the table below.
Table 1: Gastrointestinal Bleeding Risks of this compound
| Aspect | Details & Quantitative Data |
|---|---|
| Overall GI Risk Profile | Associated with serious adverse effects, mainly gastrointestinal bleeding and perforation. Reports noted a "high rate" of adverse drug reactions. [1] |
| Comparative Blood Loss | In a clinical trial, this compound (300 mg/day and 600 mg/day for 5 days) caused a slight increase in faecal blood loss, which was significantly less than that caused by aspirin (a 6-fold increase). [2] |
| Associated Mortality | Of 46 deaths associated with this compound in three countries, 11 were judged probably or possibly drug-related; 9 of these were caused by gastrointestinal reactions. [1] |
| Market Status | Withdrawn worldwide (circa 1983-84) following reports of serious adverse reactions, including carcinogenicity in animal studies and a high incidence of GI bleeding in post-marketing surveillance. [1] [3] |
The gastrointestinal toxicity of NSAIDs like this compound involves multiple mechanisms, which are visually summarized in the diagram below.
The primary mechanism is the inhibition of the cyclooxygenase (COX) enzymes:
For researchers investigating NSAID-induced GI damage, several established experimental methodologies can be employed.
Table 2: Experimental Protocols for Assessing GI Bleeding
| Method | Key Procedure | Applicable Model |
|---|---|---|
| Faecal Blood Loss Measurement | Use 51Cr-labelled erythrocytes to quantitatively measure blood in animal or human faeces over a specific period (e.g., 5 days of drug administration). [2] | Pre-clinical and Clinical trials |
| Ulcerogenic Liability Study | Administer the test compound to animal models (e.g., rats) for a short term. Examine the stomach and intestines to score lesions and ulcers. [4] | Pre-clinical development |
| Platelet Aggregation Assay | Analyze the prolongation of bleeding time and reduction in platelet aggregation in vitro or ex vivo. [1] | Pre-clinical and Clinical trials |
| Endoscopic Evaluation | Perform colonoscopy to visually identify and document ulcers, inflammation, and bleeding sites. Biopsies can be taken for histopathological analysis. [5] | Clinical studies & Case reports |
Q1: Why is this compound still studied if it was withdrawn? this compound serves as a key structural scaffold in medicinal chemistry. Recent research (as of 2025) focuses on modifying its structure, such as adding amide or sulfonamide groups at the C-7 position, to create moderately selective COX-2 inhibitors with improved GI safety profiles for potential applications like ulcerative colitis. [4]
Q2: How does this compound's GI bleeding risk compare to other NSAIDs like ibuprofen? Clinical trial data indicates that at the doses tested, this compound and ibuprofen (900 mg/day) both caused a slight increase in faecal blood loss, which was significantly lower than the blood loss caused by high-dose aspirin (1,500 mg/day). [2] However, post-marketing surveillance revealed that this compound's overall risk profile in widespread use led to its withdrawal, whereas ibuprofen is considered one of the better-tolerated NSAIDs.
Q3: What are the critical risk factors for NSAID-induced GI bleeding that should be controlled for in studies? When designing experiments or clinical trials, it is crucial to account for known risk factors, which include a history of peptic ulcers, concomitant use of antiplatelet drugs or anticoagulants, Helicobacter pylori infection, and advanced age. [6] These confounders can significantly influence the incidence of GI bleeding.
This compound phototoxicity represents a significant challenge in pharmaceutical development, requiring careful experimental design and interpretation. As a 2-arylpropionic acid derivative belonging to the non-steroidal anti-inflammatory drug (NSAID) class, this compound exhibits complex photochemical behavior when exposed to ultraviolet and visible radiation. This technical support guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and validated experimental protocols to effectively manage and mitigate this compound's phototoxic potential in preclinical studies.
The photosensitivity reactions associated with this compound and related NSAIDs stem from their intrinsic chemical properties, particularly their ability to absorb specific wavelengths of light and generate reactive species that can cause cellular damage. Understanding these mechanisms is crucial for designing robust experiments, accurately interpreting results, and developing strategies to minimize phototoxic risk in subsequent clinical applications. This guide synthesizes current scientific knowledge and practical methodologies to support your research activities involving this compound.
This compound undergoes specific photochemical transformations when exposed to light energy, primarily driven by its molecular structure that incorporates chromophoric systems capable of absorbing ultraviolet radiation. The initial step involves photon absorption that promotes this compound to an excited singlet state, which can subsequently undergo various deactivation pathways. Research indicates that this compound's photoreactivity is centered on its propionic acid chain, leading to photodecarboxylation and the formation of oxidative compounds whose proportions increase with oxygen concentration [1]. These processes occur predominantly from the excited singlet state with minimal intersystem crossing to triplet states, distinguishing this compound from other photosensitizers like ketoprofen that efficiently populate triplet states [1] [2].
The photodegradation pathway of this compound generates several reactive species that contribute to its phototoxic potential. Experimental evidence confirms that irradiation of this compound in aqueous solutions produces reactive oxygen species (ROS) including singlet oxygen and superoxide anions, which can initiate oxidative damage to biological macromolecules [3]. Additionally, this compound can act as a DNA photosensitizer through both direct photobinding and indirect oxidative damage mechanisms [3]. Studies investigating whether DNA damage is photoinduced directly by this compound or by its photoproducts have revealed that the photodegradation products themselves retain significant photosensitizing capacity, creating complex reaction pathways that must be considered in experimental design [3].
The phototoxicity of this compound follows a defined Adverse Outcome Pathway (AOP) that begins with molecular initiating events and progresses through cellular key events to measurable adverse outcomes. The AOP for ROS-mediated chemical phototoxicity (AOP 282) provides a structured framework for understanding these sequential events [4]. The pathway initiates when this compound absorbs light energy (290-700 nm), becomes photoexcited, and transfers energy to molecular oxygen or cellular components, generating reactive oxygen species including singlet oxygen, superoxide anions, and hydroxyl radicals [4].
The following diagram illustrates the complete phototoxicity pathway from molecular initiation to adverse cellular outcomes:
The reactive oxygen species generated through this compound photosensitization trigger oxidation of crucial cellular components including membrane lipids and proteins [4]. This oxidative damage disrupts cellular homeostasis and activates inflammatory cascades, ultimately leading to cell death through apoptotic and necrotic pathways [2] [4]. The table below summarizes the key reactive species and their cellular targets:
Table: Reactive Species Generated in this compound Phototoxicity and Their Cellular Targets
| Reactive Species | Formation Mechanism | Primary Cellular Targets | Biological Consequences |
|---|---|---|---|
| Singlet Oxygen (¹O₂) | Type II photochemical reaction | Membrane lipids, proteins | Lipid peroxidation, protein oxidation |
| Superoxide Anion (O₂˙⁻) | Electron transfer | Mitochondrial components | Respiratory chain disruption |
| Hydroxyl Radical (˙OH) | Fenton reaction | DNA, proteins, lipids | Strand breaks, oxidative damage |
| Carbon-centered Radicals | Photodecarboxylation | Cellular macromolecules | Protein adduct formation |
Photostability testing according to ICH Guidelines Q1A-R2 and Q1B provides the foundation for evaluating this compound photosensitivity [5]. These standardized protocols specify controlled irradiation conditions using artificial daylight fluorescent lamps that combine visible and UV outputs matching the D65/ID65 emission standard [5]. Alternatively, testing may combine a cool white fluorescent lamp with a near ultraviolet lamp (320-400 nm) with maximum energy emission between 350-370 nm [5]. Proper temperature control (typically 25°C) is essential throughout testing to prevent thermal degradation interference.
The analytical framework for monitoring this compound photodegradation typically employs chromatographic techniques (HPLC, UPLC) coupled with spectrophotometric detection [5]. Advanced chemometric methods like Multivariate Curve Resolution (MCR) have been successfully applied to complex photodegradation data sets, enabling resolution of pure spectra for all species involved and their concentration profiles [5]. For forced degradation studies, samples should be placed in chemically inert, transparent containers and exposed to progressively intensified radiation until substantial degradation occurs, facilitating identification of primary photoproducts [5].
Table: Standardized Conditions for this compound Photostability Testing
| Parameter | Standard Conditions | Alternative Conditions | Application Context |
|---|---|---|---|
| Light Source | Artificial daylight fluorescent lamp (D65/ID65 standard) | Cool white fluorescent + near UV lamp (320-400 nm) | Regulatory compliance |
| Total Radiation | 250-765 W/m² | Not specified | Forced degradation studies |
| Temperature Control | 25°C (±2°C) | Ambient with cooling | All testing |
| Container Specifications | Chemically inert, transparent | Amber glass for controls | Comparative studies |
| Sample Analysis | Chromatographic + spectrophotometric | MCR chemometric methods | Photoproduct identification |
The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test represents the current gold standard for evaluating this compound phototoxic potential according to ICH S10 guidelines [6]. This validated in vitro assay compares cytotoxicity between non-irradiated and irradiated (non-cytotoxic UV-Vis dose) Balb/c 3T3 mouse fibroblast cells, measuring differences in neutral red uptake as a viability endpoint [6]. The test requires careful attention to irradiation conditions, particularly the use of filters to attenuate wavelengths below 320 nm since the 3T3 cell line demonstrates inherent UVB sensitivity [6].
For more mechanistic insights, transient absorption spectroscopy techniques can elucidate this compound's photophysical behavior across femtosecond to nanosecond timescales [7]. These methods directly detect excited states and transient intermediates, enabling detailed mapping of photochemical reaction pathways under different solvent environments [7]. When implementing these advanced techniques, researchers should consider environmental factors including pH, oxygen concentration, and solvent composition, as these significantly influence photochemical pathways and degradation kinetics [7] [5].
Table: Troubleshooting Guide for this compound Phototoxicity Studies
| Problem | Potential Causes | Recommended Solutions | Preventive Measures |
|---|---|---|---|
| Unexpected photodegradation during handling | Ambient light exposure in lab | Use amber glassware, work under yellow safe lights | Implement light-protected workflows |
| Inconsistent results in 3T3 NRU assay | UVB cytotoxicity interference, temperature fluctuations | Apply appropriate filters, strict temperature control | Validate irradiation system regularly |
| Complex photoproduct profiles | Multiple degradation pathways, secondary reactions | Employ MCR chemometric analysis, LC-MS/MS | Time-course studies with multiple sampling points |
| False positive/negative phototoxicity | Improtest conditions not reflecting in vivo reality | Include appropriate controls, validate with known standards | Follow ICH S10 guidelines strictly |
| Low photoproduct yields | Insufficient irradiation, oxygen depletion | Optimize light source, ensure oxygen saturation | Monitor reaction progression in real-time |
Q1: What specific wavelengths are most problematic for this compound stability?
This compound demonstrates maximum photosensitivity in the UVA spectrum (320-380 nm), with significant responsiveness extending into the UVB range (280-320 nm) [4] [6]. The absorption spectrum overlaps with solar UV radiation that reaches the earth's surface (approximately 95% UVA and 5% UVB) [6]. Researchers should note that radiation below 320 nm can be particularly damaging during experimental procedures, necessitating appropriate filtering [6].
Q2: How does this compound phototoxicity compare to other NSAIDs?
This compound shares the 2-arylpropionic acid structure with other NSAIDs like ibuprofen and ketoprofen, but exhibits distinct photochemical behavior [1] [2]. Unlike ketoprofen, which efficiently populates triplet states and generates singlet oxygen similar to benzophenone, this compound undergoes predominant singlet state photoreactivity with weak intersystem crossing [1] [2]. This fundamental difference in photophysical pathways results in varied photoproduct profiles and potentially different phototoxic manifestations.
Q3: What are the primary photodegradation products of this compound?
The major photodegradation pathway involves photodecarboxylation of the propionic acid side chain, generating ethyl, hydroxyethyl, and acetyl derivatives similar to other arylpropionic acids [1]. These primary photoproducts may undergo further transformation, and some retain photosensitizing capacity themselves [3]. Complete characterization requires analytical approaches like LC-MS/MS to identify both major and minor degradation products under different experimental conditions.
Q4: How can we differentiate between phototoxicity and photoallergy in testing?
Phototoxicity represents a direct chemical damage response that typically occurs at first exposure with dose-dependent characteristics, while photoallergy constitutes an immunologically mediated reaction requiring prior sensitization [8] [6]. At the molecular level, photoallergy involves drug photobinding to carrier proteins forming complete photoantigens, while phototoxicity primarily involves oxidative damage pathways [6]. Differentiating these mechanisms requires specific assays including photohaemolysis tests, lymphocyte proliferation assays, and animal models for photoallergy assessment.
Lipid nanocarrier systems represent a promising approach for mitigating this compound phototoxicity while maintaining therapeutic activity. Research demonstrates that liposomes, niosomes, and solid lipid nanoparticles can significantly improve photostability through multiple mechanisms including light scattering, absorption of damaging wavelengths by carrier materials, and molecular encapsulation that restricts photochemical reactions [5]. These systems provide the additional benefit of modified release profiles, potentially enhancing the therapeutic index of this compound formulations.
The development of novel material composites has shown efficacy in reducing photosensitivity while maintaining pharmacological activity. Studies investigating iron-zinc-tin oxide composites and Co₃O₄/TiO₂ heterojunctions demonstrate enhanced photoprotection capabilities through optimized electron transfer processes and surface interactions [9]. When designing experimental formulations, researchers should consider that the protective efficacy varies significantly with material composition, drug loading capacity, and environmental factors including pH and ionic strength [9] [5].
Implementing light-protected workflows is essential for reliable this compound research. Critical steps include: using amber glassware or light-blocking containers for all solutions; working under yellow or red safe lights in laboratory settings; applying UV-filtering materials to storage areas; and minimizing unnecessary light exposure during experimental procedures [5]. Additionally, researchers should include appropriate controls in all studies, including dark controls, vehicle controls, and positive controls using established photosensitizers like chlorpromazine for assay validation [6].
Q1: What is the most common chiral separation technique for acidic compounds like Indoprofen?
Q2: My enantiomers are not resolving. What should I do first?
Q3: What does "enantiomeric excess" (e.e.) mean?
Q4: When should I use the reversed-phase (RP) mode for chiral separation?
Here is a structured table to help diagnose and solve common problems in chiral method development.
| Problem | Possible Causes | Recommended Solutions |
|---|
| No Resolution (α ≈ 1) | - Unsuitable chiral selector
For any chiral purity assay to be used in a quality control environment, the following validation parameters should be demonstrated as per regulatory guidelines [6].
| Parameter | Requirement for Chiral Purity Assay |
|---|---|
| Specificity | No interference from impurities, excipients, or the other enantiomer. |
| Resolution (Rs) | Minimum of 1.7 for baseline separation between enantiomers [6]. |
| Precision | Major component: <5% RSD. Minor enantiomer (at specification): <20% RSD [6]. |
| Quantitation Limit (LOQ) | Signal-to-noise ratio not less than 10 for the minor enantiomer [6]. |
| Detection Limit (LOD) | Signal-to-noise ratio not less than 3 [6]. |
| Linearity | Demonstrated from 80-120% of the target level for both components [6]. |
This is a standard starting protocol for separating enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound.
This protocol is based on a published study that successfully separated several NSAIDs, including this compound [2].
The following diagram illustrates the decision-making process for developing a chiral HPLC method, from column selection to mode optimization.
Q1: What is the main mechanism of Indoprofen photodegradation? A1: The primary photochemical reaction for this compound is photodecarboxylation, where it loses its carboxylic acid group from the excited singlet state. This process leads to various oxidative photoproducts, especially in the presence of oxygen [1] [2].
Q2: Does this compound itself cause DNA damage? A2: Evidence suggests that the parent this compound molecule is not the main photosensitizer. The DNA damage is primarily caused by photoproducts generated when this compound is exposed to light [3]. One study showed that the methyl ester of this compound, which has different photochemical properties, was much less efficient at causing DNA photodamage, pointing to the critical role of the photoproducts [3].
Q3: What type of DNA damage do these photoproducts cause? A3: The photoproducts can induce different types of lesions depending on the DNA structure [3]:
Q4: How can I protect my this compound samples from degrading? A4: The most effective strategy is to use lipid-based nanocarriers. Research on NSAIDs has demonstrated that encapsulation in systems like liposomes, niosomes, or solid lipid nanoparticles can significantly minimize photodegradation. These systems act as a physical barrier against light and can also improve the controlled release of the drug [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid sample degradation during handling | Exposure to ambient light (especially UV and visible) | Work under specific safe lights (e.g., amber or red). Use amber glassware or light-blocking containers for all solutions [5]. |
| High variability in experimental results | Inconsistent light exposure during experiments | Use a controlled light chamber and calibrated radiometers to ensure consistent and reproducible irradiation conditions [4] [6]. |
| DNA damage in assays even with low this compound conc. | Damage from highly reactive photoproducts | Consider encapsulating this compound in lipid nanoparticles to trap photoproducts and prevent interaction with DNA [4]. |
| Drug degradation in long-term storage | Photons from lab lighting causing slow degradation | Store samples in the dark at low temperatures. Use specialized UV-blocking primary packaging (e.g., amber glass like Fiolax amber) [5]. |
For a standardized assessment of this compound's stability, you can follow the ICH Q1B Guideline for photostability testing [4].
The workflow below summarizes the key steps for conducting a photostability experiment.
The critical insight from the literature is that your experimental design should focus not only on stabilizing the parent this compound molecule but also on managing the photoproducts, as they are the primary culprits of DNA photodamage [3]. Employing lipid nanocarriers appears to be a promising strategy to address both issues simultaneously [4].
| Technique | Mechanism | Key Formulation/Component | Solubility/Dissolution Outcome | Reference |
|---|---|---|---|---|
| Cocrystal Formation | Forms a new crystalline structure with a coformer via non-covalent interactions. [1] | Coformer: Benzoic Acid (AcBz); Solvent: Ethanol [1] | Solubility enhanced; highest solubility and equilibrium constant (Keq) observed with ethanol as solvent. [1] | |
| Eutectic Solvents | Uses green, biodegradable solvent mixtures as co-solvents. [2] | Solvents: MEAP/EG, MEAL/EG, MEAA/EG [2] | Solubility increased with rising temperature and eutectic solvent concentration; MEAP/EG showed highest solubility enhancement. [2] | |
| Acid-Base Supersolubilization (ABS) & Amorphous Solid Dispersion (ASD) | Creates an amorphous system via acid-base interaction, stabilized in a polymer matrix. [3] | Weak Base: Tromethamine; Polymer: Kollidon VA64 [3] | Aqueous solubility increased from ~1.5 µg/mL (pH 1.2) to >240 mg/mL (pH ~8.0); 100% drug release achieved at pH 6.8. [3] | |
| Nanoparticles | Increases surface area-to-volume ratio via particle size reduction. [4] | Polymer: PVP-K30; Method: Nanoprecipitation [4] | 100% drug release within 50 minutes, compared to 20% for raw drug; smallest particle size: 94.3 nm. [4] |
Here are detailed methodologies for the key techniques cited in the research.
This protocol is adapted from a study that successfully formed Indomethacin-Benzoic Acid cocrystals. [1]
Objective: To enhance the solubility and thermodynamic stability of a poorly water-soluble API by forming a pharmaceutical cocrystal.
Materials: Active Pharmaceutical Ingredient (API), Coformer (e.g., Benzoic Acid), common solvent (e.g., Ethanol, Methanol, Ethyl Acetate).
Procedure:
Troubleshooting FAQs:
This protocol is based on a study that successfully created Indomethacin nanoparticles using PVP-K30. [4]
Objective: To improve the dissolution rate and solubility of a drug by reducing its particle size to the nanoscale.
Materials: Drug (Indomethacin), Polymers (e.g., HPMC E50, PVP-K30, Poloxamer 188), Organic solvent (e.g., Ethanol), Anti-solvent (e.g., Water).
Procedure:
Troubleshooting FAQs:
This protocol outlines a novel approach to create a stable amorphous solid dispersion at a lower processing temperature. [3]
Objective: To dramatically increase drug solubility and enable low-temperature Hot Melt Extrusion (HME) by leveraging an acid-base interaction between the drug and a weak base.
Materials: Weakly Acidic Drug (e.g., Indomethacin), Weak Base (e.g., Tromethamine), Polymer (e.g., Kollidon VA64), Surfactant (e.g., Poloxamer 407).
Procedure:
Troubleshooting FAQs:
The following diagram visualizes the key stages of solubility enhancement research, from initial assessment to final analysis.
| Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Low Sensitivity | Sub-optimal detection wavelength [1] [2] | Verify analyte's λ-max (~320-330 nm for UV). Use surfactants to enhance sensitivity and stabilize ion-pair complexes [2]. |
| Poor Chromatography (Peak Tailing/Splitting) | Inappropriate mobile phase/column chemistry [3] [4] | Use acidic modifiers (0.1% formic acid). Ensure C18 column is compatible with low pH. Prepare fresh mobile phase [4]. |
| Low Drug Solubility in Sample Prep | Drug's inherently low aqueous solubility [1] | Use hydrotropic agents (sodium acetate, sodium citrate, urea) or organic solvents (ACN, MeOH) with sonication [3] [1]. |
| Low Encapsulation Efficiency (for Nano-formulations) | Sub-optimal polymer/drug or surfactant ratios [5] | Increase PEG 2000 or adjust EUDRAGIT L100 and surfactant (Tween 80) concentrations [5]. |
Q1: What is a robust HPLC method for analyzing this class of drug? A widely used method for Indomethacin, which can serve as a starting point, uses the following conditions [4]:
Q2: How can I improve the sensitivity of my UV spectroscopic method without expensive equipment? You can employ ion-pair complex formation. This simple technique involves mixing the drug with reagents like Chrome Azurol S or Methyl Red in the presence of surfactants (e.g., Cetylpyridinium chloride). This forms a colored complex that can be measured at a visible wavelength (e.g., 513 nm or 527 nm), greatly enhancing sensitivity without needing extraction steps [2].
Q3: How do I achieve high encapsulation efficiency for nanoparticle formulations? Based on a factorial design study, the amount of PEG 2000 is the most critical factor. To achieve high encapsulation efficiency (>95%), use a formulation containing 40 mg of PEG 2000 alongside an enteric polymer like EUDRAGIT L100 [5].
Q4: How do I validate my analytical method to ensure it's reliable? Your method validation should follow International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters to assess include [3] [1]:
The following diagram outlines a logical workflow for developing and validating an analytical method, integrating the troubleshooting concepts above.
The following table summarizes key parameters from research studies for the detection and analysis of Indoprofen.
| Method | Key Parameter/Claim | Experimental Context / Notes |
|---|---|---|
| Reversed-Phase HPLC [1] | Detection limit: 0.5 μg/mL (in plasma/urine) [1] | Foundational method; uses plasma/urine with minimal sample prep. [1] |
| LC-MS/MS [2] | Used as an Internal Standard (100 μM) [2] | Protocol for glutathione reactivity assay; indicates common lab use as a standard. [2] |
| Ionic Liquid Additive [3] | Acts as a silanol blocker | Use of ILs (e.g., [C4mim][BF4]) in mobile phase can improve peak shape and resolution in HPLC. [3] |
| Micellar Electrokinetic Chromatography (MEKC) [3] | Chiral separation of profens | Technique for simultaneous enantio-separation of this compound and other NSAIDs. [3] |
Here are some common experimental challenges and potential solutions based on the retrieved literature.
Q: How can I improve the peak shape and resolution for this compound in my HPLC method?
Q: I need to perform a chiral separation of this compound. What are my options?
Q: My analysis requires high sensitivity for trace-level detection. What is the most sensitive method?
The following diagram outlines a general logical workflow for developing and troubleshooting an analytical method for this compound, based on the principles found in the literature.
While developed for Ibuprofen, the detailed methodology from [4] provides an excellent template for developing a highly sensitive and selective chiral method for this compound. Key parameters are listed below.
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Chromatography Column | CHIRALCEL OJ-3R (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.008% Formic acid in Water-Methanol (15:85, v/v) |
| Flow Rate | 0.4 mL/min |
| Sample Preparation | One-step Liquid-Liquid Extraction (LLE) with Ethyl Acetate:MTBE (7:3) |
| Sample Volume | 10 µL of plasma |
| Internal Standard | Stable isotope-labeled analog (e.g., ibuprofen-d3) |
Q: What is the primary mechanism behind Indomethacin-induced genotoxicity? A: The primary mechanism is oxidative stress. Indomethacin administration leads to an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses. This results in oxidative damage, which can cause lipid peroxidation (measured as Malondialdehyde or MDA) and depletion of protective antioxidants like Glutathione (GSH), ultimately leading to DNA damage and mutations [1].
Q: How can I experimentally confirm and mitigate this genotoxicity in my studies? A: You can use the following established experimental protocols, which have successfully demonstrated both the effect and its mitigation. The core method for assessing genotoxicity is the Micronucleus (MN) Assay [1].
The workflow for these experiments can be summarized as follows:
1. In Vivo Model (Mouse Bone Marrow Cells) This method assesses genotoxicity in a whole-organism context.
2. In Vitro Model (Human Peripheral Blood Lymphocytes) This method is useful for initial, controlled screening.
The table below summarizes a key compound that has shown protective effects in the models described above.
| Protective Agent | Proposed Mechanism of Action | Experimental Model | Key Quantitative Findings |
|---|
| Curcumin | Antioxidant; decreases oxidative stress [1]. | In Vitro: Human lymphocytes In Vivo: Mouse bone marrow [1] | In Vitro: Significant ↓ in micronuclei percentage & MDA; Significant ↑ in GSH vs. indomethacin alone [1]. In Vivo: Significant ↑ in PCE/NCE ratio & GSH; Significant ↓ in micronuclei % & MDA vs. indomethacin alone [1]. |
The protective mechanism of a compound like curcumin against indomethacin-induced DNA damage can be visualized as a pathway:
Beyond direct antioxidant protection, consider these formulation and targeting approaches:
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that operates by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins responsible for inflammation and pain [1]. It is crucial to note that this compound was withdrawn from the world market in the 1980s primarily due to a high rate of adverse drug reactions, notably serious gastrointestinal bleeding and perforation [2].
Key stability challenges for this compound primarily stem from its sensitivity to photodegradation. One study on its photochemical and photophysical properties confirms that it absorbs light, which can lead to decomposition [1].
Here is a detailed High-Performance Liquid Chromatography (HPLC) method, adapted from a stability-indicating method developed for ibuprofen and famotidine. This can serve as a robust template for separating and quantifying this compound from its degradation products [3].
| Parameter | Specification |
|---|---|
| Objective | Develop a rapid, accurate, and robust stability-indicating method to separate this compound and its related impurities. |
| HPLC Column | Zorbax SB-Phenyl (4.6 × 150 mm², 5-μm particle size) |
| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Detection (UV) | 265 nm |
| Validation | Validate for specificity, linearity, sensitivity (LOD/LOQ), precision, accuracy, and robustness per ICH guidelines. |
The experimental workflow for implementing this method is outlined below:
Q1: What are the primary factors that cause this compound to degrade? The most significant factor is exposure to light. This compound has known photochemical and photophysical properties, meaning it can undergo chemical changes when exposed to certain wavelengths of light [1]. Standard laboratory lighting and sunlight through windows are potential sources. Other standard factors include oxidation and, potentially, hydrolysis.
Q2: How can I confirm that my this compound sample is degrading? The primary tool is a stability-indicating HPLC method, like the one detailed above. Such a method can separate the pure this compound compound from its degradation products, allowing you to monitor a decrease in the main peak area and the appearance of new peaks over time [3].
Q3: Are there any safety concerns specific to handling this compound? Yes. Be aware that this compound is classified as a Dangerous Good for transport, which may indicate specific handling requirements for large quantities [1]. Furthermore, its history of market withdrawal due to severe gastrointestinal toxicity underscores the importance of using proper personal protective equipment (PPE) to avoid accidental ingestion or exposure [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Appearance of new peaks in HPLC | Sample degradation due to light exposure or oxidation. | Store all solutions in amber glassware; perform sample preparation under yellow or red safe light; purge solutions with an inert gas like nitrogen. |
| Loss of potency over time | Degradation under stressful storage conditions (e.g., high temperature, humidity). | Implement strict storage at -20°C for long-term stock; conduct forced degradation studies to identify vulnerable conditions. |
| Irreproducible analytical results | Unstable sample during analysis or inconsistent preparation. | Ensure the HPLC method is validated for stability-indication; keep samples in an autosampler cooler and minimize runtime. |
The following diagram synthesizes the core strategies for preventing this compound degradation into a single workflow, emphasizing a multi-faceted approach.
The most critical step in managing this compound stability is preventing photodegradation. Using amber glassware, working under safe lights, and establishing a validated stability-indicating HPLC method for regular monitoring are essential practices.
Here are answers to common experimental questions about Indoprofen:
What is the typical working concentration range for this compound in cell culture? Effective concentrations reported in studies range from 5 µM to 20 µM [1]. Many experiments observe effects at around 10 µM [1].
How long should I incubate cells with this compound? Treatment durations can vary, but one protocol for studying SMN protein upregulation involved treating cells for 3 days, with daily media and compound changes [1].
How is this compound metabolized, and does this affect incubation? this compound is primarily metabolized via glucuronidation [2] [3]. However, one study noted no significant degradation of this compound over 4 days in cell culture medium, suggesting relative stability for short-term incubations [1].
Does this compound have targets beyond COX enzymes? Yes. Research indicates this compound is a caspase inhibitor, which is a COX-independent mechanism [4]. This is an important consideration when designing controls and interpreting results, especially in inflammation models.
What is a key consideration for in vivo studies? A mouse pharmacokinetic study found that this compound administered intraperitoneally reached the plasma but was not detected in brain tissue after 4 hours, indicating it may have limited blood-brain barrier penetration [1]. This is critical for neuroscience research.
The following tables summarize key quantitative data and a generalized protocol based on published studies.
| Parameter | Value | Experimental Context | Source |
|---|---|---|---|
| Molecular Weight | 281.31 g/mol | - | [3] |
| Chemical Formula | C₁₇H₁₅NO₃ | - | [2] |
| Half-Life (in vivo) | ~2.3 hours | Human pharmacokinetics | [2] [5] |
| Primary Metabolism | Glucuronidation | Human, in vivo | [2] [3] |
| Major Excretion Route | Renal | Human, in vivo | [2] [5] |
| Application | Effective Concentration | Key Findings & Considerations |
|---|---|---|
| Increasing SMN Protein & Nuclear Gems | 5 µM - 20 µM | Selectively increases SMN2-derived protein in patient fibroblasts. No change in transcription, suggesting a post-transcriptional mechanism [6] [1]. |
| Caspase-4 Inhibition | 33 µM (screening) | Identified as a hit in a high-throughput screen for caspase-4 inhibitors [4]. |
Generalized Cell Culture Incubation Protocol (for SMN Protein Upregulation)
This protocol is adapted from Lunn et al. (2004) [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No observed effect | Low bioactivity in cell model; poor solubility/absorption. | Verify activity in a positive control system (e.g., SMA patient fibroblasts). Check compound solubility and consider testing a range of concentrations. |
| High cell toxicity | Concentration too high; solvent cytotoxicity. | Perform a dose-response curve to find optimal range. Ensure final DMSO concentration is ≤0.1%. Include a vehicle control. |
| Inconsistent results between experiments | Compound degradation; variations in cell passage number. | Use fresh stock solutions, and ensure daily compound replenishment as in the cited protocol [1]. Use low-passage-number cells. |
| Unexpected off-target effects | Inhibition of caspases or other non-COX targets. | Include relevant controls and be aware of the COX-independent caspase inhibition mechanism when interpreting data [4]. |
The diagram below illustrates the primary experimental workflow for using this compound to increase SMN protein, and its dual mechanisms of action.
This methodology is adapted from a novel assay developed to identify the chiral inversion potential of compounds structurally similar to ibuprofen [1] [2]. You can apply this protocol using Indoprofen as a test compound.
Principle: The assay measures the inhibition of the enzymatic conversion of R-(-)-ibuprofen to S-(+)-ibuprofen in the presence of a test compound (e.g., this compound). Compounds that use the same chiral inversion pathway will compete for enzyme active sites, reducing the formation of S-(+)-ibuprofen [1] [2].
Materials and Reagents:
Step-by-Step Procedure:
Data Interpretation: A decrease in the amount of S-(+)-ibuprofen formed in the presence of this compound indicates that it inhibits the chiral inversion of R-(-)-ibuprofen. This suggests that this compound may undergo a similar enzymatic chiral inversion pathway or compete for the same enzymes [1].
The table below addresses potential issues based on the principles of the assay and chiral drug analysis.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low signal or no detection of S-(+) enantiomer | Low activity of hepatocytes; Sub-optimal substrate concentration [2]. | Validate hepatocyte viability and function; perform substrate concentration optimization (e.g., 0.5-5 µM) [2]. |
| Poor chromatographic separation of enantiomers | Inefficient chiral separation method [3]. | Use a Chiralpak ID column with a reversed-phase mode. Optimize mobile phase (acetonitrile/water with 0.1% formic acid) [3]. |
| High background or interference | Complex biological matrix from hepatocytes [3]. | Implement solid-phase extraction (SPE) for sample clean-up before chiral analysis [3]. |
| Inconsistent results between experiments | Variable chiral inversion rates due to enzymatic degradation [4]. | Control incubation pH; add esterase/β-glucuronidase inhibitors to prevent degradation of acyl-glucuronide intermediates [4]. |
| Assay not predictive of in vivo outcome | Species differences in metabolism; oversimplified in vitro system. | Correlate findings with in vivo data where possible; consider using human hepatocytes for better translational relevance [2]. |
Frequently Asked Questions (FAQs)
Q: Why is the chiral inversion of profen drugs like this compound important? A: Chiral inversion is crucial because the (S)-enantiomer is typically responsible for the therapeutic anti-inflammatory effects, while the (R)-enantiomer is often inactive or has a different pharmacological profile. Understanding and controlling this inversion is key for drug efficacy and safety [3] [5].
Q: What is the general mechanism of chiral inversion for 2-arylpropionic acids (profens)? A: The inversion is a three-step enzymatic process: (1) Formation of an acyl-CoA thioester from the (R)-enantiomer; (2) Epimerization of the (R)-thioester to the (S)-thioester; and (3) Hydrolysis of the (S)-thioester to release the active (S)-enantiomer [2].
Q: My test compound inhibited the chiral inversion of R-(-)-ibuprofen. What does this mean? A: This suggests your test compound is a substrate for, or an inhibitor of, the same enzymes involved in the chiral inversion pathway of ibuprofen (e.g., acyl-CoA synthetase). It may undergo a similar inversion process itself [1].
The following diagram visualizes the core experimental and analytical workflow for the inhibition assay.
Chiral Inversion Assay Workflow
The table below summarizes the core mechanistic profile of indoprofen against other common NSAID classes.
| Drug Name | COX-1/COX-2 Selectivity Profile | Primary Mechanism of Action | Key Rationale for Use/Withdrawal |
|---|---|---|---|
| This compound | Non-selective inhibitor (SI = 0.78) [1] | Competitive, reversible inhibition of COX-1 and COX-2 [1] | Withdrawn due to severe gastrointestinal bleeding and ulcerogenic liability [1]. |
| Ibuprofen | Non-selective [2] | Competitive, reversible inhibition of COX-1 and COX-2 [3] | First-line for mild-moderate pain and inflammation; widely available and familiar [2]. |
| Celecoxib | COX-2 selective [4] [2] | Selective inhibition of the COX-2 enzyme [5] | Lower gastrointestinal risk; preferred for patients with GI risk factors [6] [2]. |
| Naproxen | Non-selective [2] | Competitive, reversible inhibition of COX-1 and COX-2 [3] | Considered to have a lower cardiovascular risk compared to other NSAIDs [7] [2]. |
| Aspirin | Non-selective (irreversibly inhibits COX-1 more than COX-2) [6] | Irreversible acetylation of COX-1 and COX-2 enzymes [3] | Low dose used for antiplatelet (antithrombotic) cardiovascular protection [7]. |
The central mechanism of all NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme, which exists in two primary isoforms [4] [3]:
The following diagram illustrates the therapeutic and adverse effects resulting from the inhibition of these two enzymes:
This compound was a non-selective NSAID, meaning it inhibited both COX-1 and COX-2. Its severe gastrointestinal side effects were directly attributed to the inhibition of gastroprotective prostaglandins synthesized by COX-1 [1].
Recent research focuses on modifying the this compound scaffold to create moderate selective COX-2 inhibitors. The goal is to retain the anti-inflammatory benefits (via COX-2 inhibition) while drastically reducing GI damage (by sparing COX-1) [1].
The following methodology outlines the key steps for designing and testing modified this compound compounds, as described in recent literature [1].
1. Rational Design and Synthesis
2. In Vitro Biological Evaluation
3. In Vivo Efficacy and Safety Assessment
The table below summarizes the core differences in how these two drugs behave in the body and their clinical profiles.
| Parameter | Indoprofen | Ibuprofen |
|---|---|---|
| Key Pharmacokinetic Properties | ||
| Bioavailability | Nearly complete (oral) [1] [2] [3] | Nearly complete (oral) [4] |
| Time to Peak (Tmax) | 0.5 - 2 hours [2] | 1 - 2 hours (standard tablet) [4] [5] |
| Half-life (t₁/₂) | ~2.3 hours [1] [2] | ~1 - 3 hours [4] |
| Primary Metabolism | Glucuronidation [2] | CYP450 Oxidation (mainly CYP2C9) & glucuronidation [4] |
| Primary Route of Elimination | Renal (mostly as glucuronide conjugate) [2] | Renal (as oxidized metabolites and glucuronides) [4] |
| Volume of Distribution | 11-17% of body weight (limited) [2] | ~0.1–0.2 L/kg (limited) [4] |
| Key Clinical & Regulatory Facts | ||
| Current Status | Withdrawn worldwide (1983/84) due to GI toxicity [6] | Widely available (OTC and prescription) [7] |
| Dosing in OA | 600 mg/day (in clinical trials) [8] | 1200-2400 mg/day (for RA/OA) [4] |
| Enantiomer Activity | S-(+)-enantiomer is pharmacologically active [9] | S-(+)-enantiomer is pharmacologically active [4] |
| Chiral Inversion | R-(-) to S-(+) inversion occurs [9] | R-(-) to S-(+) inversion occurs (50-65%) [4] |
| Safety Profile | Associated with serious GI bleeding and perforation [6] | Better GI tolerability than this compound; well-established safety profile [8] [7] |
For researchers, the methodologies from key studies provide context for the data in the table above.
A foundational pharmacokinetic study of this compound in four healthy volunteers provides the basis for its profile [2].
A 2017 study compared the pharmacokinetics and pharmacodynamics of different 200 mg ibuprofen formulations in 36 healthy male volunteers [5].
Cmax) faster (Tmax) and resulted in a more pronounced and rapid COX-2 inhibition compared to the standard tablet [5].The following diagrams illustrate the distinct metabolic pathways of this compound and ibuprofen, which are a key differentiator between them.
Cyclooxygenase (COX) enzymes exist in two main isoforms:
The therapeutic goal of developing selective COX-2 inhibitors is to provide anti-inflammatory effects while minimizing side effects—like gastrointestinal ulcers and bleeding—associated with the inhibition of COX-1 [2] [3].
While data for indoprofen is unavailable, the table below summarizes quantitative selectivity data for other NSAIDs and experimental analogs from the search results, illustrating how such data is typically presented.
| Compound Name | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Source/Model |
|---|---|---|---|---|
| Celecoxib (Reference Drug) | 3.13 [2] | 0.89 [2] | 3.52 [2] | Human Whole Blood Assay [2] |
| Indomethacin (Reference Drug) | ~0.03 [1] | ~0.18 [1] | 1.14 [2] | Purified Enzyme/Cell Assays [2] [1] |
| CF3–Indomethacin (Analog) | >100 [1] | 0.267 [1] | >374 [1] | Purified Enzyme Assays [1] |
| Indomethacin Analog 4b | Data not specified | 0.09 [2] | 6.33 [2] | Human Whole Blood Assay [2] |
| Ketoprofen | 0.11 [4] | 1.76 [4] | ~0.06 (COX-1 selective) [4] | Human Whole Blood Assay [4] |
| Naproxen | 9.6 [4] | 6.0 [4] | ~0.63 (Non-selective) [4] | Human Whole Blood Assay [4] |
| BF 389 (Experimental) | Not specified | Not specified | Highly selective for COX-2 [5] | Intact Cell Assay [5] |
The data in the table above is derived from standardized laboratory protocols. Here are the details of two key methodologies cited in the search results.
Human Whole Blood Assay: This is a gold-standard method for determining the COX selectivity of NSAIDs in a physiologically relevant environment.
Time-Dependent Enzyme Kinetics: This protocol is used to characterize the binding mechanism of inhibitors, such as indomethacin and its analogs.
The following diagrams illustrate the general mechanism of NSAID action and a core experimental method for assessing selectivity.
The primary chromatographic techniques for analyzing Indoprofen are High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC). The tables below summarize the core methodologies and general validation parameters based on the literature.
Table 1: Experimental Protocols for this compound Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Application & Sample Prep |
|---|---|---|---|---|
| Reversed-Phase HPLC [1] | ODS (C18) column | Linear gradient: Methanol-Water | UV at 254 nm | Pharmaceutical formulations & human plasma. Plasma samples: reversed-phase extraction. |
| Chiral MEKC [2] | Fused-silica capillary | Aqueous buffer with chiral selectors: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin and a cationic Ionic Liquid (L-UCLB). | UV | Enantio-separation of this compound from other profens. |
Table 2: Key Analytical Validation Parameters
The following parameters are critical for validating any analytical method, as demonstrated in studies on similar NSAIDs and general guidelines [3] [4]. You would expect to evaluate these for any this compound method.
| Parameter | Description & Target |
|---|---|
| Linearity | A linear calibration curve (e.g., for this compound and other drugs in HPLC) is expected over the concentration range of interest [1]. |
| Precision | Intra-day and inter-day precision (expressed as % Coefficient of Variation) should be ≤ 10-15% [5]. |
| Accuracy | Determined by recovery studies; should be within 92-102% of the nominal value for formulations [1]. |
| Limit of Detection (LOD) / Quantification (LOQ) | LOD and LOQ are established to define the method's sensitivity [4]. |
| Selectivity/Specificity | The method must distinguish this compound from other components, such as caffeine, other NSAIDs, or plasma interferents [1]. |
The process of developing and validating an analytical method like HPLC follows a logical sequence to ensure the method is reliable and fit for its purpose. The diagram below outlines this workflow.
When comparing analytical methods for this compound, consider these points from the literature:
The table below outlines key experimental methods from a 2024 study investigating the dose-response effects of various NSAIDs on human skeletal muscle cells [1]. You could adapt these protocols for a stereospecific study of Indoprofen.
| Experiment Type | Detailed Methodology | Key Measurements & Outputs |
|---|---|---|
| Cell Proliferation Assay | Human skeletal muscle myoblasts grown for 48 hours with drug treatment; proliferation measured using MTT assay [1]. | Cell viability percentage compared to control [1]. |
| Protein Synthesis Signaling | Cellular protein extraction followed by Bradford analysis and immunoblotting; densitometric analysis performed with NIH ImageJ [1]. | Protein expression levels and activation states of key signaling pathways (e.g., AKT, p70, S6) [1]. |
| Cell Differentiation & Fusion | Cells differentiated on collagen-coated coverslips; immunostaining for Myosin Heavy Chain (MyHC); imaging via confocal microscope [1]. | Myotube fusion index (nuclei in MyHC-positive cells with ≥2 nuclei divided by total nuclei) [1]. |
| Prostaglandin Analysis | Conditioned cell media collected and analyzed using ELISA kits for PGE2 and PGF2α [1]. | Concentration of prostaglandin hormones [1]. |
This experimental workflow can be visualized as follows:
The following diagram illustrates the distinct signaling pathways through which glucocorticoids and indoprofen exert their anti-inflammatory effects.
The table below summarizes key experimental findings from recent studies, which are primarily preclinical.
| Compound | Experimental Model | Key Efficacy Findings / Mechanism Insights | Experimental Protocol Overview |
|---|---|---|---|
| This compound | In Vitro: THP-1 human cell line [1] [2] | Reduced rhHMGB1-induced TNF-α, IL-6, IL-1β, PGE2; suppressed TLR2/4 & RAGE surface expression [1] [2]. | Cells pretreated with this compound (7.5-20 µM) for 1h, then stimulated with rhHMGB1 for 12-24h. Cytokines measured by ELISA; receptor expression by flow cytometry [1]. |
| In Vivo: Mouse sepsis model (CLP) [1] | Single IP dose (20-40 mg/kg) at 8h post-sepsis increased survival (60-80% vs 20%), alleviated pulmonary edema, reduced tissue injury in lung, heart, liver, kidney [1]. | Sepsis induced by cecal ligation and puncture (CLP). This compound administered intraperitoneally. Tissues collected for histology; survival monitored [1]. | |
| In Vivo: Aged mouse muscle model [2] | Oral administration (2 mg/kg/d for 2-12 wks) improved grip strength, running distance, fatigue resistance; prevented dexamethasone-induced muscle atrophy [2]. | Muscle function assessed by grip strength meter and treadmill. Muscle morphology analyzed via immunohistochemistry for Myosin Heavy Chain (Myh) [2]. | |
| Glucocorticoids | In Vitro: Molecular mechanism studies [3] [4] | Ligand-bound GR translocates to nucleus, binds GREs to transactivate anti-inflammatory genes (e.g., GILZ, MKP-1), or tethers to NF-κB/AP-1 to transrepress inflammatory genes [3] [4]. | Techniques include chromatin immunoprecipitation (ChIP) to identify GR binding sites, reporter gene assays, and measurement of mRNA/protein levels of target genes [3] [4]. |
| Clinical: Human subacute thyroiditis (SAT) [5] | Glucocorticoids (e.g., prednisone) associated with lower incidence of permanent hypothyroidism vs NSAIDs (OR: 0.56) but higher recurrence rate (OR: 1.98) [5]. | Meta-analysis of 10 cohort studies (1,337 patients). Outcomes: permanent hypothyroidism (requiring levothyroxine at 6 months) and recurrence of symptoms [5]. |
This compound and glucocorticoids represent two distinct strategic approaches to controlling inflammation.
The table below summarizes the key experimental findings on the phototoxicity of indoprofen and ketoprofen.
| Feature | This compound | Ketoprofen |
|---|---|---|
| Phototoxic Potency | Shows no demonstrable phototoxicity in some in vitro models (e.g., photo-basophil-histamine-release test) [1]. Considered less potent. | Consistently demonstrates strong phototoxicity in various models; one in vitro test showed 55% maximum photo-basophil-histamine-release [1]. Considered a potent photosensitizer. |
| Primary Phototoxic Mechanism | Photoreactivity centered on decarboxylation of the propionic acid chain. DNA damage is likely photoinduced by its photoproducts (e.g., ETINP, HOINP) via an electron transfer mechanism from the singlet excited state [2] [3] [4]. | Involves Type I (free radical) and Type II (singlet oxygen) reactions. Key steps include photoionization and intramolecular electron transfer, leading to decarboxylation and generation of radicals that damage lipids and DNA [5] [6] [7]. |
| Reactive Species | Likely involves radicals generated through electron transfer; not strongly associated with singlet oxygen [4]. | Generates carbonyl radicals, superoxide anion radicals, and singlet oxygen [6] [7]. |
| Cellular & Molecular Targets | Primarily causes DNA damage through photooxidation, leading to single-strand breaks. Does not produce thymine dimers [3] [4]. | Induces cell death (apoptosis), cell cycle arrest, DNA damage, lipid peroxidation in cell membranes, and protein photobinding (linked to photoallergy) [5] [6] [7]. |
| Clinical Manifestation | Less clinical association with photosensitivity. | Frequently associated with photoallergic contact dermatitis and phototoxic reactions, especially with topical use [8]. |
For reproducibility and deeper analysis, here are the methodologies and key results from pivotal studies.
Photo-Basophil-Histamine-Release Test (PBHRT) [1]:
Cell Viability and Phototoxicity Assays [5] [6]:
ESR/Spin Trapping for Radical Detection [7]:
The following diagrams illustrate the distinct photochemical pathways and subsequent biological damage initiated by each drug.
1. Ketoprofen Phototoxicity Pathway Ketoprofen's phototoxicity is driven by its benzophenone-like structure, which efficiently populates the triplet excited state and leads to diverse damaging reactions [6] [7].
2. This compound Phototoxicity Pathway this compound's phototoxicity operates primarily through its photodegradation products, which act as photosensitizers from the singlet excited state [2] [3] [4].
The experimental data clearly positions ketoprofen as a high-risk compound for phototoxic and photoallergic reactions. Its dual mechanism (Type I and II) and ability to damage multiple cellular components (lipids, DNA, proteins) make its photoprofile particularly concerning, especially for topical formulations [5] [8]. In contrast, this compound appears to be a weaker photosensitizer with a more specific mechanism focused on DNA damage mediated by its photoproducts [1] [4].
For researchers, this implies:
The table below summarizes the available quantitative data on Indoprofen's efficacy from older clinical studies, alongside its basic pharmacological properties. Please note that direct comparative data with many modern NSAIDs is lacking.
| Drug Name | Reported Analgesic Efficacy (from Clinical Trials) | Key Mechanisms and Properties | Noted Adverse Effects |
|---|
| This compound [1] [2] [3] | Single 100-200 mg dose effective for cancer pain; 10x more potent than aspirin (600-1000 mg) [1].
Single 400 mg IV dose superior to intramuscular Oxicone (10 mg) + Papaverine (20 mg) for renal colic pain relief [2]. | Propionic acid derivative NSAID [3]. Non-selective Cyclooxygenase (COX) inhibitor [3].
Unique Action: Selectively increases SMN2-derived and endogenous SMN protein at the translational level in patient-derived fibroblasts [4]. | Fewer central nervous system side effects (e.g., drowsiness) vs. narcotics, potentially due to poor blood-brain barrier penetration [2].
Associated with GI and cardiovascular risks common to NSAIDs [3]. | | Ketorolac [5] [6] | Manages moderate-to-severe acute pain (e.g., post-op); used as an opioid-sparing agent. Efficacy similar to morphine/meperidine [6]. | Non-selective COX inhibitor. Higher potency than most other NSAIDs [5]. | Black Box Warnings: GI bleeding, peptic ulcers, renal toxicity, cardiovascular thrombotic events [5]. Risk increases with duration (>5 days) and in older patients [5]. | | Ibuprofen [7] | Common NSAID; detailed efficacy data not available in search results. | Non-selective COX inhibitor. In therapeutic doses, reduces secretion of pro-regenerative factors (PGE2, VEGF, IL-6) in human bone marrow mesenchymal stromal cells [7]. | Standard NSAID risks (GI, cardiovascular, renal). |
To support the data in the table, here are the methodologies from the pivotal clinical trials on this compound.
1. Protocol for Cancer Pain (1975) [1]
2. Protocol for Renal Colic (1985) [2]
The following diagram illustrates the standard NSAID pathway and highlights this compound's unique, investigational mechanism related to SMN protein translation.
| Condition / Focus of Study | Comparison / Intervention | Key Efficacy Outcomes | Key Safety Outcomes | Source & Year |
|---|---|---|---|---|
| Osteoarthrosis (Clinical) | This compound (600 mg/day) vs. Ibuprofen (1200 mg/day) | Significant pain improvement; trend favoring this compound for pain on passive motion and patient preference. | Well tolerated; no side effects reported for this compound. Ibuprofen caused gastric intolerance (1 case) and rashes (2 cases). [1] | Crossover Trial, 1979 [1] |
| Rheumatoid Arthritis (Clinical) | This compound (800 mg/day) vs. Naproxen (500 mg/day) vs. Placebo | Significantly superior to placebo for pain, grip strength; preferred by patients. At least as effective as naproxen. | Adverse effects comparable to naproxen; indigestion slightly more common with this compound. [2] | Crossover Trial, 1978 [2] |
| Sepsis (Preclinical) | This compound injection (10-40 mg/kg) in mice | Increased survival rates (up to 60%) and alleviated tissue injury in septic mice. [3] | Low-concentration injection did not cause gastrointestinal injury in mice. (Note: Oral doses ~164 mg/kg in mice caused serious GI side effects). [3] | Bi et al., 2021 [3] |
| General Status | N/A | Previously used for pain/inflammation. Current status: Withdrawn from worldwide market due to safety concerns, including carcinogenicity in animal studies. [4] | Associated with gastrointestinal and cardiovascular risks common to NSAIDs. Withdrawn following reports of adverse reactions. [5] [4] | DrugBank, 2016 [4] |
For researchers looking to replicate or understand the methodologies, here are the detailed protocols from the recent preclinical study and the general mechanism of action investigations.
This methodology is from the 2021 study that explored this compound's potential in treating sepsis. [3]
The following diagram illustrates the key mechanisms of action for this compound, combining its classical NSAID effect with more recently discovered pathways.
The diagram shows that this compound's effects are mediated through:
Aminoglycosides are a class of antibiotics that have been investigated for their potential to modulate SMN protein levels in the context of Spinal Muscular Atrophy (SMA).
While the search results do not contain specific data on indoprofen, they provide extensive information on indomethacin, a related NSAID from the same acetic acid derivative class. The following table summarizes its key characteristics, which may share similarities with this compound.
| Feature | Description |
|---|---|
| Drug Class | Non-steroidal anti-inflammatory drug (NSAID), indole-acetic acid derivative [3]. |
| Primary Mechanism | Non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin synthesis [4] [3]. |
| Key Indications | Rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute pain, gouty arthritis, closure of patent ductus arteriosus in preterm infants [4] [3]. |
| Protein Binding | Binds extensively to human serum albumin, competing for binding sites with drugs like phenylbutazone and diazepam [5] [6]. |
| Pharmacokinetics | Nearly 100% oral bioavailability; peak plasma concentration in ~2 hours; crosses blood-brain barrier; enters enterohepatic circulation; renal excretion [4] [3]. |
The available data suggest that these two drug classes operate through entirely different pathways. The following diagram illustrates their distinct mechanisms based on the gathered information.
Based on the gathered information, here are some key considerations for your research:
Based on the available literature, the primary and most distinctive documented activity of Indoprofen is its effect on the survival motor neuron (SMN) protein, rather than its anti-inflammatory action via cyclooxygenase (COX) inhibition [1].
| Aspect | Documented Activity & Characteristics |
|---|---|
| Primary Documented Activity | Selective increase of SMN2-derived protein and endogenous SMN protein in patient-derived fibroblasts [1]. |
| Level of Action | Translational level (potentially by enhancing translation efficiency of SMN2-derived transcripts), not transcriptional regulation [1]. |
| Specificity | Increases SMN2-derived protein without affecting SMN1-derived protein in cellular models [1]. |
| Therapeutic Potential | Investigated for neurological disorders characterized by SMN protein deficiency, such as spinal muscular atrophy [1]. |
| Known Gaps | Detailed pharmacokinetics, blood-brain barrier penetration, clinical efficacy, and direct enantiomer comparison data are identified as areas requiring further investigation [1]. |
While a specific protocol for this compound was not provided, the following standard methodologies are used for enantiomer separation and analysis of chiral NSAIDs, which would be applicable to this compound research [2] [3].
| Method | Commonly Used Techniques & Conditions |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE): Used for environmental matrices (wastewater, sludge); specific sorbents not detailed for this compound [3]. |
| Chiral Separation | Liquid Chromatography (LC): Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are common for NSAIDs. Mobile phases often use normal phase or reversed-phase conditions compatible with mass spectrometry [2] [3]. |
| Detection | Mass Spectrometry (MS): Essential for trace-level detection in complex matrices. Ultraviolet (UV) detection may be used for standard quality control with pure drug substances [3]. |
| Key Separation Metric | Enantioresolution (RS): A value of RS ≥ 1.5 indicates baseline separation, while RS ≥ 1.0 is often sufficient for quantification [3]. |
The diagram below outlines a generalized experimental workflow for comparing the activity of NSAID enantiomers, integrating the analytical and assessment methods described above.
Acute Toxic;Health Hazard